Siomycin A
Description
Structure
2D Structure
Properties
CAS No. |
12656-09-6 |
|---|---|
Molecular Formula |
C71H81N19O18S5 |
Molecular Weight |
1648.9 g/mol |
IUPAC Name |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1 |
InChI Key |
AKFVOKPQHFBYCA-KJULAZMPSA-N |
Isomeric SMILES |
C/C=C\1/C2=N[C@H](CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O |
Canonical SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Appearance |
White solid |
Synonyms |
1-valine-2-(2,3-didehydroalanine)thiostrepton siomycin A |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Siomycin A: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siomycin A, a prominent member of the thiopeptide antibiotic family, has garnered significant attention for its potent antimicrobial and anticancer properties. This technical guide delves into the origins of this compound, from its initial discovery to the intricate molecular machinery governing its production. We will explore the producing microorganism, the detailed biosynthetic pathway, and the experimental methodologies that have been pivotal in its characterization. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this complex natural product.
Discovery and Producing Organism
This compound was first isolated in 1961 by Nishimura and his team from the fermentation broth of the soil bacterium Streptomyces sioyaensis.[1] This actinomycete, originally isolated from a soil sample in Sioya, Kobe, Japan, remains the primary source for the natural production of this complex molecule.
Chemical and Physical Properties
This compound is a macrocyclic peptide antibiotic characterized by a complex structure containing multiple thiazole rings, dehydroamino acids, and a central dehydropiperidine ring. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C71H81N19O18S5 |
| Molecular Weight | 1648.84 g/mol |
| CAS Number | 12656-09-6 |
| Appearance | White solid |
| Solubility | Soluble in DMSO (10 mg/mL) |
| Purity (typical) | ≥95% (HPLC) |
Biosynthesis of this compound
The biosynthesis of this compound is a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP). The genetic blueprint for its production is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces sioyaensis. The MIBiG database has assigned the accession number BGC0000611 to the this compound BGC.
A seminal study by Liao et al. in 2009 elucidated the biosynthetic pathway, revealing a paradigm for thiopeptide core formation.[2][3] The process begins with the ribosomal synthesis of a precursor peptide, SioA. This precursor peptide consists of a leader peptide, which guides the modification enzymes, and a core peptide that is subsequently transformed into the final this compound structure through a series of enzymatic modifications.
The key post-translational modifications include:
-
Thiazole formation: Cysteine residues in the core peptide are converted to thiazole rings.
-
Dehydration: Serine and threonine residues are dehydrated to form dehydroalanine and dehydrobutyrine, respectively.
-
Cyclization: The modified peptide undergoes intramolecular cyclization to form the characteristic macrocyclic structure.
-
Leader peptide cleavage: The leader peptide is proteolytically removed to release the mature antibiotic.
A simplified representation of the this compound biosynthetic pathway is depicted below.
Caption: Simplified workflow of this compound biosynthesis.
Experimental Protocols
Fermentation of Streptomyces sioyaensis**
While specific media compositions can be proprietary, a general approach for the fermentation of Streptomyces species for secondary metabolite production involves the following steps:
-
Inoculum Preparation: A seed culture of Streptomyces sioyaensis is prepared by inoculating a suitable liquid medium (e.g., ISP-2 medium) and incubating for several days.
-
Production Fermentation: The seed culture is then transferred to a larger production medium. Studies have shown that the composition of the fermentation medium, including carbon and nitrogen sources, can significantly impact the yield of this compound. For instance, some research indicates that the addition of elemental sulfur can have a stimulative effect on production.
-
Fermentation Conditions: The fermentation is typically carried out under aerobic conditions with controlled temperature and pH for an extended period (e.g., several days to weeks) to allow for maximal antibiotic production.
Extraction and Purification of this compound
A general protocol for the extraction and purification of this compound from the fermentation broth is as follows:
-
Biomass Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The biomass and/or supernatant are extracted with a suitable organic solvent, such as ethyl acetate or butanol, to partition the lipophilic this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to one or more rounds of column chromatography (e.g., silica gel chromatography, countercurrent chromatography) to purify this compound from other metabolites. The purity of the fractions is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Caption: General workflow for this compound extraction and purification.
Biological Activity and Quantitative Data
This compound exhibits potent biological activity, primarily as an inhibitor of the oncogenic transcription factor Forkhead Box M1 (FOXM1).[4][5] This inhibition leads to the induction of apoptosis in various cancer cell lines. The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C3 (mammalian) | Not specified | ≤5 | [6] |
| Bacterial protein synthesis | - | 0.250 | [6] |
| CEM | Leukemia | 0.73 | [4] |
| HL60 | Leukemia | 0.68 | [4] |
| U937 | Leukemia | 0.53 | [4] |
| Hep-3B | Liver Cancer | 3.6 | [4] |
| Huh7 | Liver Cancer | 2.3 | [4] |
| SK-Hep | Liver Cancer | 3.7 | [4] |
Structural Characterization
The complex structure of this compound has been elucidated using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[7][8][9] Both 1H and 13C NMR have been instrumental in assigning the chemical shifts of the various protons and carbons within the molecule, confirming the connectivity and stereochemistry of this intricate natural product.
Conclusion
This compound stands as a testament to the vast chemical diversity found in nature. From its discovery in a common soil bacterium to the elucidation of its complex ribosomal biosynthetic pathway, the journey of this compound highlights the power of natural product research. For drug development professionals, its potent and selective inhibition of the FOXM1 transcription factor presents a promising avenue for the development of novel anticancer therapeutics. Further research into optimizing its production through fermentation and exploring its full therapeutic potential is warranted.
References
- 1. STUDIES ON SIOMYCIN. I [jstage.jst.go.jp]
- 2. thiopeptide-biosynthesis-featuring-ribosomally-synthesized-precursor-peptides-and-conserved-posttranslational-modifications - Ask this paper | Bohrium [bohrium.com]
- 3. Thiopeptide biosynthesis featuring ribosomally synthesized precursor peptides and conserved posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 5. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Streptomyces sioyaensis - Calbiochem | 567060 [merckmillipore.com]
- 7. Two-dimensional NMR spectroscopy of this compound. Proton--carbon-13 chemical shift correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H NMR spectral evidence for the structure and conformation of peptide antibiotic siomycin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Siomycin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thiopeptide antibiotic, Siomycin A. We will delve into its core physicochemical properties, its mechanism of action as a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor, and its effects on cancer cells, supported by quantitative data and detailed experimental protocols.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 12656-09-6 | [1][2] |
| Molecular Weight | 1648.84 g/mol | [1] |
| Molecular Formula | C₇₁H₈₁N₁₉O₁₈S₅ | [1] |
Mechanism of Action
This compound functions as a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[2] FOXM1 is a key regulator of the cell cycle and is frequently overexpressed in a variety of human cancers, making it a significant therapeutic target.[3]
The inhibitory action of this compound on FOXM1 is multifaceted:
-
Inhibition of Transcriptional Activity: this compound directly inhibits the transcriptional activity of FOXM1.[4] This prevents the expression of FOXM1 target genes that are crucial for cell cycle progression and proliferation.[5]
-
Downregulation of FOXM1 Expression: The inhibition of FOXM1's own transcriptional activity leads to a reduction in both its mRNA and protein levels, creating a negative feedback loop.[4][6]
-
Induction of Apoptosis: By suppressing the FOXM1 pathway, this compound induces programmed cell death (apoptosis) in cancer cells. This is correlated with the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the cleavage of caspase-3.[4][7]
-
Inhibition of Cell Migration: this compound has been shown to reduce the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are key enzymes involved in cancer cell migration and invasion.[1]
The FOXM1 Signaling Pathway and this compound
The following diagram illustrates the central role of FOXM1 in promoting cell proliferation and survival, and how this compound intervenes.
Caption: this compound inhibits the FOXM1 signaling pathway.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |
| K562 | Leukemia | 24 | 6.25 | [1][2] |
| MiaPaCa-2 | Pancreatic Cancer | 24 | 6.38 | [1][2] |
| MiaPaCa-2 | Pancreatic Cancer | 48 | 0.76 | [2] |
| MiaPaCa-2 | Pancreatic Cancer | 72 | 0.54 | [2] |
| CEM | Leukemia | 48 | 0.73 | [4] |
| HL60 | Leukemia | 48 | 0.68 | [4] |
| U937 | Leukemia | 48 | 0.53 | [4] |
| Hep-3B | Liver Cancer | 48 | 3.6 | [4] |
| Huh7 | Liver Cancer | 48 | 2.3 | [4] |
| SK-Hep | Liver Cancer | 48 | 3.7 | [4] |
| PA1 | Ovarian Cancer | 72 | 5.0 | [8] |
| OVCAR3 | Ovarian Cancer | 72 | 2.5 | [8] |
Experimental Protocols
The investigation of this compound's effects on cancer cells typically involves a series of in vitro assays. A generalized workflow is presented below.
Caption: A typical workflow for studying this compound's effects.
Detailed Methodologies
1. Cell Viability Assay (CCK-8 or MTT)
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Protocol:
-
Seed cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for different time points (e.g., 24, 48, 72 hours).[1][2]
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Treat cells with this compound as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[1]
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression of specific proteins in the FOXM1 pathway.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., FOXM1, MMP-2, MMP-9, Bcl-2, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. Cell Migration Assay (Transwell Assay)
-
Objective: To assess the effect of this compound on cancer cell migration.
-
Protocol:
-
Seed cells in the upper chamber of a Transwell insert in serum-free media.
-
Add media with a chemoattractant (e.g., FBS) to the lower chamber.
-
Add this compound to the upper chamber.
-
Incubate for a specified period to allow cell migration.
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells under a microscope.[1]
-
References
- 1. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 [frontiersin.org]
- 7. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
In-Depth Technical Guide to the Bioactivity of Siomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siomycin A, a thiopeptide antibiotic isolated from Streptomyces sioyaensis, has emerged as a compound of significant interest in biomedical research due to its potent and diverse bioactivities. Primarily recognized for its anticancer properties, this compound exerts its effects through the targeted inhibition of the oncogenic transcription factor Forkhead box M1 (FoxM1), a key regulator of cell cycle progression and proliferation. This inhibition triggers a cascade of downstream effects, including cell cycle arrest and apoptosis in various cancer cell lines. Beyond its anticancer potential, this compound exhibits antibacterial activity, primarily against Gram-positive bacteria, by disrupting protein synthesis. This technical guide provides a comprehensive overview of the current preliminary research on this compound's bioactivity, consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further investigation and drug development efforts.
Anticancer Bioactivity of this compound
This compound demonstrates significant antiproliferative and pro-apoptotic effects across a range of human cancer cell lines. Its primary mechanism of action is the specific inhibition of the FoxM1 transcription factor, which is frequently overexpressed in cancerous tissues and plays a crucial role in tumor progression.[1][2]
Quantitative Data: In Vitro Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, showcasing its dose-dependent and time-dependent efficacy. The data presented below summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| K562 | Human Leukemia | 6.25 ± 3.60 | 24 | [3] |
| MiaPaCa-2 | Human Pancreatic Cancer | 6.38 ± 5.73 | 24 | [3] |
| MiaPaCa-2 | Human Pancreatic Cancer | 0.76 | 48 | [4] |
| MiaPaCa-2 | Human Pancreatic Cancer | 0.54 | 72 | [4] |
| SGC-7901 | Human Gastric Adenocarcinoma | 5 | Not Specified | |
| PA1 | Ovarian Cancer | 5 | 72 | |
| OVCAR3 | Ovarian Cancer | 2.5 | 72 | |
| Various | General (inhibits FoxM1) | ~5 | Not Specified | [5] |
Signaling Pathways
This compound has been shown to downregulate the AKT/FOXM1 signaling cascade. The inhibition of AKT phosphorylation leads to a decrease in FoxM1 expression, which in turn promotes caspase-dependent apoptosis.
This compound treatment can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.
Antibacterial Bioactivity of this compound
This compound is a thiopeptide antibiotic with activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis.
Mechanism of Action
This compound interferes with bacterial protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit.[5] This interaction disrupts the elongation phase of translation, leading to the cessation of protein production and ultimately bacterial cell death.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Currently, there is a lack of publicly available, specific Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. Further research is required to quantify its antibacterial potency against these and other relevant pathogens.
Antiviral Bioactivity of this compound
The antiviral properties of this compound are not well-documented in the current scientific literature. There is a notable absence of studies investigating its efficacy and mechanism of action against common viruses such as influenza virus, HIV, or herpes simplex virus. This represents a significant gap in the understanding of this compound's full bioactivity profile and an area ripe for future investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM).[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Migration Assessment: Transwell Migration Assay
The Transwell migration assay is used to assess the migratory capacity of cells in response to a chemoattractant.
Workflow:
Protocol:
-
Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Treatment: Add this compound at various concentrations to the lower chamber.[3]
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 20 hours).[3]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Protein Expression Analysis: Western Blotting for FoxM1
Western blotting is used to detect the expression levels of specific proteins, in this case, FoxM1, following treatment with this compound.
Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FoxM1 (e.g., rabbit anti-FoxM1) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression level of FoxM1.
Conclusion and Future Directions
The preliminary research on this compound highlights its significant potential as an anticancer agent, primarily through the targeted inhibition of the FoxM1 transcription factor. The compiled quantitative data and detailed experimental protocols provide a solid foundation for further preclinical and clinical investigations. However, this technical guide also underscores the critical need for more extensive research into the antibacterial and antiviral activities of this compound. Future studies should focus on determining the MIC values of this compound against a broad spectrum of bacterial pathogens and exploring its potential as an antiviral agent. A deeper understanding of its mechanisms of action in these contexts will be crucial for unlocking the full therapeutic potential of this promising natural product.
References
- 1. Salinomycin Inhibits Influenza Virus Infection by Disrupting Endosomal Acidification and Viral Matrix Protein 2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of siomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Applications - CAT N°: 15378 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Initial Screening of Siomycin A in Cancer Cell Lines
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Siomycin A, a thiopeptide antibiotic, has emerged as a potent anti-cancer agent due to its specific inhibition of the oncogenic transcription factor Forkhead Box M1 (FoxM1).[1][2][3] FoxM1 is overexpressed in a majority of human tumors, making it an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of the initial screening of this compound in various cancer cell lines, detailing its cytotoxic effects, mechanism of action, and the experimental protocols used for its evaluation.
Data Presentation: Cytotoxicity of this compound
This compound has demonstrated potent growth-inhibitory and cytotoxic effects across a diverse range of human cancer cell lines, with IC₅₀ values typically falling in the low micromolar range.[1]
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) | Treatment Duration | Reference |
| Leukemia | CEM | 0.73 | Not Specified | [1] |
| HL60 | 0.68 | Not Specified | [1] | |
| U937 | 0.53 | Not Specified | [1] | |
| K562 | 6.25 | 24 hours | [3][4] | |
| Liver Cancer | Hep-3B | 3.6 | Not Specified | [1] |
| Huh7 | 2.3 | Not Specified | [1] | |
| SK-Hep | 3.7 | Not Specified | [1] | |
| Ovarian Cancer | PA1 | ~5.0 | 72 hours | [5][6] |
| OVCAR3 | ~2.5 | 72 hours | [5][6] | |
| Pancreatic Cancer | MiaPaCa-2 | 6.38 | 24 hours | [3][4] |
| 0.76 | 48 hours | [3] | ||
| 0.54 | 72 hours | [3] | ||
| Gastric Cancer | SGC-7901 | 5.0 | 24 hours | [7] |
| Breast Cancer | MCF-7 | Not Specified | Not Specified | [6] |
| Lung Cancer | A549 | Not Specified | Not Specified | [6] |
Note: IC₅₀ values can vary based on the specific assay conditions and treatment durations used in different studies.
Mechanism of Action
The primary anti-cancer mechanism of this compound is the inhibition of the FoxM1 transcription factor.[1][2][3][8] This inhibition occurs at the levels of both transcriptional activity and protein expression.[1][2]
FoxM1 Inhibition and Apoptosis Induction
This compound functions as a proteasome inhibitor, which leads to the stabilization of a negative regulator of FoxM1.[8][9] This, in turn, suppresses FoxM1's ability to activate its target genes, many of which are crucial for cell cycle progression and survival.[8][10] The suppression of FoxM1 correlates directly with the induction of potent apoptosis (programmed cell death) in cancer cells.[1][2] This apoptotic response is characterized by the cleavage of caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][11]
Caption: this compound's inhibition of the FoxM1 signaling pathway.
Other Associated Mechanisms
-
AKT/FOXM1 Axis: In gastric cancer cells, this compound has been shown to downregulate AKT phosphorylation, which in turn suppresses FoxM1 expression, leading to caspase-dependent apoptosis.[7][12]
-
ROS-Mediated Cytotoxicity: In ovarian cancer cells, this compound induces the production of reactive oxygen species (ROS).[5][13] This oxidative stress impairs mitochondrial membrane potential and modulates pro- and anti-apoptotic proteins, ultimately causing cell death.[5][13]
-
Inhibition of Migration: this compound can inhibit cancer cell migration by downregulating the expression of matrix metalloproteinases (MMP-2, MMP-9) and affecting the cytoskeleton by reducing α-tubulin expression.[14]
Experimental Protocols
The following are detailed methodologies for key experiments used in the initial screening of this compound.
Cell Viability / Cytotoxicity Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO) for specific time periods (e.g., 24, 48, 72 hours).[7]
-
Reagent Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For both assays, measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[7]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection
Apoptosis can be quantified using several methods, including flow cytometry and immunoassays for key apoptotic markers.
-
Flow Cytometry (Annexin V/PI Staining):
-
Cell Preparation: Treat cells with this compound as described above. Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
-
-
Western Blot for Cleaved Caspase-3:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent. Use β-actin as a loading control.[10]
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capabilities of cancer cells.
-
Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create "Wound": Use a sterile pipette tip to create a linear scratch in the monolayer.[7]
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different points. The percentage of wound closure is calculated to determine the rate of cell migration.[7]
Visualized Workflows and Relationships
References
- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 2. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Siomycin A: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siomycin A is a complex thiopeptide antibiotic belonging to the thiostrepton family. It has garnered significant interest in the scientific community, not only for its antibacterial properties but also for its potent anticancer activity. This activity is primarily attributed to its specific inhibition of the oncogenic transcription factor Forkhead Box M1 (FOXM1).[1][2] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and preclinical development. This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, supplemented with recommended experimental protocols for its handling and characterization.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇₁H₈₁N₁₉O₁₈S₅ | --INVALID-LINK-- |
| Molecular Weight | 1648.9 g/mol | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| CAS Number | 12656-09-6 | --INVALID-LINK-- |
Solubility Profile
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Based on available data, this compound is a hydrophobic molecule with limited solubility in aqueous solutions.
| Solvent | Solubility | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mg/mL | [3] |
| Dimethylformamide (DMF) | Soluble | - | [4][5] |
| Methanol | Moderately Soluble | - | [4] |
| Ethanol | Moderately Soluble | - | [4] |
| Water | Poorly Soluble | - | [4] |
Due to its poor water solubility, the preparation of aqueous-based this compound derivatives has been explored to improve its therapeutic potential.[6] For research purposes, stock solutions are typically prepared in DMSO.
Experimental Protocol: Recommended Workflow for Solubility Determination
Given the limited quantitative solubility data in the public domain, researchers may need to determine the solubility of this compound in their specific buffer systems. The following is a recommended workflow based on general principles for sparingly soluble peptide antibiotics.
Workflow for determining this compound solubility.
Stability Information
The stability of this compound is crucial for ensuring the reproducibility of experimental results and for defining appropriate storage and handling conditions.
| Condition | Stability | Recommendations | Source |
| Long-term Storage (Solid) | ≥ 4 years at -20°C | Store sealed and protected from light. | [1] |
| Long-term Storage (Solid) | At least 2 years at -20°C | Store sealed. | [7] |
| Stock Solution (in DMSO) | Up to 3 months at -20°C | Aliquot and freeze after reconstitution. | [3] |
| Light Exposure | Unstable | Protect from light. | [3] |
While specific data on the pH-dependent stability and degradation pathways of this compound are not extensively available, it is advisable to maintain solutions at a neutral pH and avoid repeated freeze-thaw cycles.
Experimental Protocol: Recommended Workflow for Stability Assessment
The following workflow outlines a general approach for assessing the stability of this compound in a specific formulation or buffer system. This protocol is based on standard pharmaceutical stability testing guidelines.
Workflow for assessing this compound stability.
Mechanism of Action: Inhibition of the FOXM1 Signaling Pathway
This compound exerts its anticancer effects by inhibiting the transcriptional activity of FOXM1.[6][8] FOXM1 is a key regulator of the cell cycle and is overexpressed in a wide range of human cancers.[2] Its inhibition leads to cell cycle arrest and apoptosis.
The proposed mechanism involves this compound acting as a proteasome inhibitor, which stabilizes a negative regulator of FOXM1.[6][8][9] This, in turn, suppresses FOXM1's ability to activate the transcription of its downstream target genes.[6][8][9] Interestingly, FOXM1 is involved in a positive feedback loop where it promotes its own transcription; thus, inhibiting its activity also leads to a reduction in its expression levels.[6][9]
Key downstream targets of FOXM1 that are affected by this compound include genes critical for cell cycle progression and survival, such as:
-
Cdc25B [10]
-
Survivin [10]
-
CENPB [10]
-
Polo-like kinase 1 (PLK1) [11]
-
Aurora B kinase [12]
-
Cyclin B1 [11]
The inhibition of these targets ultimately leads to the induction of apoptosis in cancer cells.
This compound's inhibition of the FOXM1 signaling pathway.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action targeting the FOXM1 oncogenic pathway. However, its utility in research and development is contingent on a thorough understanding of its solubility and stability. This guide summarizes the current knowledge, highlighting its solubility in organic solvents and its stability under appropriate storage conditions. The provided experimental workflows offer a practical framework for researchers to further characterize this compound in their specific applications, ensuring reliable and reproducible results. As research into this compound and other FOXM1 inhibitors progresses, a more detailed elucidation of its physicochemical properties will be invaluable for its potential clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Total Synthesis of Siomycin A: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Siomycin A, a member of the thiostrepton family of thiopeptide antibiotics, presents a formidable challenge in synthetic organic chemistry due to its complex molecular architecture. This technical guide provides a detailed overview of the total synthesis of this compound, a significant achievement accomplished by Mori et al. The synthesis is characterized by a convergent strategy, dividing the molecule into five key segments which are synthesized independently and then coupled in a carefully orchestrated sequence. This document outlines the detailed experimental protocols for the construction of these segments and their final assembly, presents quantitative data in tabular format for clarity, and utilizes visualizations to illustrate the intricate synthetic pathways.
Retrosynthetic Analysis and Strategic Overview
The total synthesis of this compound hinges on a convergent strategy, dissecting the complex macrocyclic structure into five manageable building blocks: Segments A, B, C, D, and E.[1][2] This approach allows for parallel synthesis of the fragments, enhancing overall efficiency.
The retrosynthetic breakdown is as follows: this compound is disconnected at key amide and ester linkages, ultimately leading to the five primary synthetic targets. The final steps of the synthesis involve a crucial one-pot cyclization and elongation sequence to construct the macrocyclic core.[1]
References
Methodological & Application
Application Notes and Protocols for Siomycin A in In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siomycin A is a thiopeptide antibiotic that has garnered significant interest in cancer research due to its potent antitumor activities.[1][2] It functions as a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key oncogenic driver in a multitude of human cancers.[3][4] By inhibiting FOXM1, this compound can suppress tumor cell proliferation, migration, and induce apoptosis.[2][4] These characteristics make this compound a compelling compound for investigation in drug development. This document provides detailed application notes and protocols for utilizing this compound in in vitro cell viability assays, a fundamental step in assessing its cytotoxic and cytostatic potential against cancer cell lines.
Data Presentation: this compound Concentration and IC50 Values
The effective concentration of this compound for inhibiting cell viability is dependent on the cell line and the duration of treatment.[2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound across various human cancer cell lines.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |
| K562 | Leukemia | 24 | 6.25 | [2][3] |
| K562 | Leukemia | 48 | ~0.5 - 2 | [5] |
| K562 | Leukemia | 72 | ~0.5 - 2 | [5] |
| MCF7 | Breast Cancer | 24 | >10 | [3] |
| MCF7 | Breast Cancer | 48 | ~0.5 - 2 | [5] |
| MCF7 | Breast Cancer | 72 | ~0.5 - 2 | [5] |
| MiaPaCa-2 | Pancreatic Cancer | 24 | 6.38 | [2][3] |
| MiaPaCa-2 | Pancreatic Cancer | 48 | 0.76 | [3] |
| MiaPaCa-2 | Pancreatic Cancer | 72 | 0.54 | [3] |
| CEM | Leukemia | 48 | 0.73 | [4] |
| HL60 | Leukemia | 48 | 0.68 | [4] |
| U937 | Leukemia | 48 | 0.53 | [4] |
| Hep-3B | Liver Cancer | 48 | 3.6 | [4] |
| Huh7 | Liver Cancer | 48 | 2.3 | [4] |
| SK-Hep | Liver Cancer | 48 | 3.7 | [4] |
| PA1 | Ovarian Cancer | 72 | 5 | [5][6] |
| OVCAR3 | Ovarian Cancer | 72 | 2.5 | [5][6] |
| SGC-7901 | Gastric Cancer | Not Specified | Dose-dependent reduction | [7] |
| KKU-100 | Cholangiocarcinoma | Not Specified | Dose and time-dependent inhibition | [8] |
| KKU-213A | Cholangiocarcinoma | Not Specified | Dose and time-dependent inhibition | [8] |
Experimental Protocols
A common and well-established method for determining cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
DMSO (for solubilizing formazan crystals)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the FOXM1 transcription factor, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cell Viability Assay
References
- 1. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 5. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. scialert.net [scialert.net]
- 8. FOXM1 inhibitor, this compound, synergizes and restores 5-FU cytotoxicity in human cholangiocarcinoma cell lines via targeting thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay with Siomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siomycin A is a thiopeptide antibiotic that has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic effects in a variety of tumor cell lines.[1][2] These effects are primarily attributed to its activity as a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[2][3] FOXM1 is a key regulator of cell cycle progression and is overexpressed in numerous human cancers, making it an attractive therapeutic target.[2][4] this compound has also been shown to act as a proteasome inhibitor, further contributing to its anti-cancer properties.[5][6]
This document provides a detailed protocol for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of this compound on cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the inhibition of the FOXM1 signaling pathway. FOXM1 is a transcription factor that plays a crucial role in cell cycle progression by regulating the expression of genes essential for G1/S and G2/M transitions.[4] By inhibiting FOXM1, this compound leads to the downregulation of its target genes, resulting in cell cycle arrest and apoptosis.[2][7]
Furthermore, this compound has been identified as a proteasome inhibitor.[5] The proteasome is responsible for the degradation of various cellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, further enhancing the cytotoxic effects of this compound.[6]
In some cancer cell lines, such as ovarian cancer cells, this compound has been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS).[8][9]
Data Presentation: Cytotoxicity of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| K562 | Human Leukemia | 24 | 6.25 | [1][3] |
| MiaPaCa-2 | Human Pancreatic Cancer | 24 | 6.38 | [1][3] |
| MiaPaCa-2 | Human Pancreatic Cancer | 48 | 0.76 | [3] |
| MiaPaCa-2 | Human Pancreatic Cancer | 72 | 0.54 | [3] |
| CEM | Leukemia | Not Specified | 0.73 | [2] |
| HL60 | Leukemia | Not Specified | 0.68 | [2] |
| U937 | Leukemia | Not Specified | 0.53 | [2] |
| Hep-3B | Liver Cancer | Not Specified | 3.6 | [2] |
| Huh7 | Liver Cancer | Not Specified | 2.3 | [2] |
| SK-Hep | Liver Cancer | Not Specified | 3.7 | [2] |
| PA1 | Ovarian Cancer | 72 | ~5.0 | [8] |
| OVCAR3 | Ovarian Cancer | 72 | ~2.5 | [8] |
Experimental Protocols
MTT Assay Protocol for Determining the Cytotoxicity of this compound
This protocol outlines the steps for assessing the effect of this compound on the viability of a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 to 10 µM, based on the IC50 values in the table above.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualizations
Caption: Signaling Pathway of this compound.
References
- 1. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Siomycin A: A Promising Agent for Inducing Apoptosis in Ovarian Cancer Cells
Application Notes and Protocols for Researchers
Abstract
Siomycin A, a thiopeptide antibiotic, has emerged as a potent inducer of apoptosis in ovarian cancer cells. These application notes provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in a research setting. This compound's anti-cancer activity is primarily attributed to its ability to induce reactive oxygen species (ROS)-mediated cytotoxicity and its function as an inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for ovarian cancer.
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with a pressing need for new therapeutic agents.[1] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including ovarian cancer. Its dual mechanism of inducing oxidative stress and inhibiting a key oncogenic transcription factor makes it a compelling candidate for further investigation and potential therapeutic development.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound on human ovarian cancer cell lines are summarized below.
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |
| PA1 | 72 | ~5.0 | [1] |
| OVCAR3 | 72 | ~2.5 | [1] |
Notably, this compound exhibited limited toxicity towards the normal human lung fibroblast cell line WI-38, with no significant loss of cell viability observed at concentrations up to 10 µM after 72 hours of treatment.[1]
Table 2: Induction of Apoptosis by this compound in Ovarian Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (h) | Fold Increase in Apoptosis (vs. Control) | Reference |
| PA1 | 2.5 | 48 | ~2.3 | [1][2] |
| PA1 | 5.0 | 48 | ~4.0 | [1][2] |
| OVCAR3 | 2.5 | 48 | ~5.1 | [1][2] |
| OVCAR3 | 5.0 | 48 | ~6.4 | [1][2] |
Mechanism of Action
This compound induces apoptosis in ovarian cancer cells through at least two distinct but potentially interconnected signaling pathways.
Induction of Reactive Oxygen Species (ROS)
This compound treatment leads to a significant increase in intracellular ROS levels in ovarian cancer cells.[1][3][4][5] This elevation in oxidative stress triggers a cascade of events leading to apoptosis:
-
Mitochondrial Membrane Potential Impairment: The increased ROS disrupts the mitochondrial membrane potential.[1][3][4][5]
-
Modulation of Apoptotic Proteins: This is followed by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an altered Bax/Bcl-2 ratio that favors apoptosis.[1]
-
Cytochrome c Release: The change in mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: Cytosolic cytochrome c activates the caspase cascade, culminating in the execution of apoptosis.
The cytotoxic effects of this compound can be significantly abrogated by the administration of the antioxidant N-acetylcysteine, confirming the central role of ROS in its mechanism.[1][3][4][5]
ROS-Mediated Apoptotic Pathway Induced by this compound
Inhibition of FOXM1 Transcriptional Activity
This compound is a known inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[6][7][8] FOXM1 is an oncogene that is overexpressed in a majority of human tumors and plays a critical role in cell proliferation, cell cycle progression, and evasion of apoptosis.[6][7] By inhibiting FOXM1, this compound can induce apoptosis in cancer cells.[7] The proposed mechanism involves the stabilization of a negative regulator of FOXM1, which in turn inhibits FOXM1's transcriptional activity.[9] This leads to the downregulation of FOXM1's downstream targets that promote cell survival.
In the context of ovarian cancer, the activation of FOXO3a has been shown to repress FoxM1, leading to apoptosis.[10][11] While not directly demonstrated for this compound in the provided context, it represents a potential upstream regulatory mechanism for FOXM1 inhibition.
FOXM1 Inhibition Pathway by this compound
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture
-
Cell Lines: Human ovarian cancer cell lines PA1 (ATCC® CRL-1572™) and OVCAR3 (ATCC® HTB-161™).
-
Culture Medium: McCoy's 5A Medium (for OVCAR3) or Eagle's Minimum Essential Medium (for PA1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow for MTT Assay
Apoptosis Assay (ELISA)
This protocol is for the quantitative determination of apoptosis.
-
Cell Seeding and Treatment: Seed approximately 1 x 10^4 cells/ml in 60 mm plates and treat with desired concentrations of this compound (e.g., 2.5 and 5 µM) for 48 hours.[1]
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the apoptosis detection ELISA kit (e.g., Cell Death Detection ELISAPLUS, Sigma-Aldrich).[1]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions to detect histone-complexed DNA fragments.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the fold increase in apoptosis compared to the untreated control.
Western Blot Analysis
This protocol is used to analyze the expression of apoptosis-related proteins.
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cytochrome c, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
This compound demonstrates significant potential as an agent for inducing apoptosis in ovarian cancer cells. Its multifaceted mechanism of action, involving the induction of ROS and inhibition of the FOXM1 oncogene, provides a strong rationale for its further investigation. The protocols and data presented herein offer a valuable resource for researchers aiming to explore the therapeutic utility of this compound in ovarian cancer.
References
- 1. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells. | Sigma-Aldrich [merckmillipore.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Research progress on FOXM1 in ovarian cancer diagnosis and therapeutics [frontiersin.org]
- 7. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casticin induces ovarian cancer cell apoptosis by repressing FoxM1 through the activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Casticin induces ovarian cancer cell apoptosis by repressing FoxM1 through the activation of FOXO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Siomycin A for the Investigation of Brain Tumor Stem Cells
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches.[1][2] A subpopulation of cells within these tumors, known as brain tumor stem cells (BTSCs) or glioma stem-like cells (GSCs), are thought to be responsible for tumor initiation, maintenance, therapeutic resistance, and recurrence.[1][3][4] These BTSCs possess stem-like properties, including the ability to self-renew and differentiate into various cell types that constitute the bulk of the tumor.[4][5] Consequently, targeting this cellular population is a critical strategy for developing more effective GBM therapies.
Siomycin A, a thiazole antibiotic, has emerged as a potent agent for studying and targeting BTSCs.[1][6] It selectively induces apoptosis and inhibits the proliferation and self-renewal of BTSCs while having minimal effects on normal neural stem or progenitor cells.[1] This selectivity makes it a valuable research tool for elucidating the unique biology of BTSCs and for preclinical assessment of novel therapeutic strategies.
Mechanism of Action
The anticancer activity of this compound in the context of brain tumors is primarily attributed to its ability to inhibit the Forkhead Box M1 (FOXM1) transcription factor.[3][6][7] FOXM1 is a master regulator of the cell cycle, particularly the G2/M transition, and is overexpressed in a majority of human cancers, including glioblastoma.[3][7]
This compound exerts its effects through a dual mechanism targeting the FOXM1 pathway:
-
Inhibition of FOXM1 Expression: this compound downregulates the mRNA and protein levels of FOXM1.[2][7]
-
Inhibition of MELK: this compound reduces the expression of Maternal Embryonic Leucine-zipper Kinase (MELK), a protein kinase that is highly expressed in BTSCs.[1][2] MELK phosphorylates and activates FOXM1, promoting its transcriptional activity.[2]
By disrupting the MELK-FOXM1 signaling axis, this compound leads to the downregulation of FOXM1 target genes involved in cell cycle progression (e.g., Cdc25B, Survivin) and ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis in brain tumor stem cells.[2][3][8]
Caption: this compound mechanism of action in brain tumor stem cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Brain Tumor Stem Cells (BTSCs)
| Assay Type | Cell Type | This compound Concentration | Observed Effect | Reference |
| Self-Renewal (Neurosphere) | Stem-like GBM Cells | 0.1 µM | Significant inhibition of secondary and tertiary sphere formation | [1] |
| Invasion | Stem-like GBM Cells | 1.0 µM | Inhibition of cell dispersion in organotypic brain slice cultures | [1] |
| Cell Cycle Analysis | GBM30 GSCs | 0.5 µM | Increase in G2/M phase cell population (from 18.7% to 34.2%) | [2] |
| Protein Expression | GBM30 Neurospheres | 0.1 µM - 0.5 µM | Dose-dependent reduction in the proportion of FOXM1(+) and MELK(+) cells | [2] |
| Transcriptional Activity | C3-Luc Cells | ~5.0 µM | IC50 for inhibition of FOXM1 transcriptional activity | [9] |
| Clonogenic Growth | NS07-448 GBM Cells | 2.0 µM | Near complete inhibition of FOXM1 binding to the Sox2 promoter | [10] |
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CEM | Leukemia | 0.73 | [7] |
| HL60 | Leukemia | 0.68 | [7] |
| U937 | Leukemia | 0.53 | [7] |
| Hep-3B | Liver Cancer | 3.6 | [7] |
| Huh7 | Liver Cancer | 2.3 | [7] |
| SK-Hep | Liver Cancer | 3.7 | [7] |
| K562 | Leukemia | 6.25 (at 24h) | [11] |
| MiaPaCa-2 | Pancreatic Cancer | 6.38 (at 24h) | [11] |
Experimental Protocols
Protocol 1: Primary Culture of Brain Tumor Stem Cells (Neurosphere Method)
This protocol describes the isolation and culture of BTSCs from fresh glioblastoma surgical specimens, adapted from published methodologies.[1][12][13]
Materials:
-
Fresh GBM tumor tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)/F12
-
B27 supplement
-
Recombinant human Epidermal Growth Factor (EGF)
-
Recombinant human basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Penicillin/Streptomycin
-
L-glutamine
-
Enzymatic Tissue Dissociation Solution (e.g., Papain or Trypsin/DNase)
-
Sterile, ultra-low attachment culture flasks or plates
Procedure:
-
Collect fresh tumor tissue in sterile medium on ice immediately after surgical resection.
-
Mechanically dissociate the tissue into small fragments (<1 mm³) using sterile scalpels in a petri dish.
-
Transfer fragments to an enzymatic dissociation solution and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding a surplus of serum-containing medium or a specific inhibitor.
-
Filter the cell suspension through a 40-70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, wash the pellet with PBS, and resuspend in complete Neurosphere Medium (DMEM/F12 supplemented with B27, EGF, bFGF, heparin, penicillin/streptomycin, and L-glutamine).
-
Plate the cells at a density of 1 x 10⁵ viable cells/mL in ultra-low attachment flasks.
-
Incubate at 37°C in a 5% CO₂ humidified incubator. Neurospheres should form within 1-3 weeks.
-
To passage, collect spheres, allow them to sediment by gravity, and dissociate into a single-cell suspension mechanically and/or enzymatically before re-plating in fresh medium.
Protocol 2: In Vitro Self-Renewal (Neurosphere Formation) Assay
This assay quantifies the self-renewal capacity of BTSCs following treatment with this compound.[1]
Materials:
-
Established BTSC neurosphere culture
-
This compound (dissolved in DMSO)
-
Complete Neurosphere Medium
-
96-well ultra-low attachment plates
-
Single-cell dissociation reagent (e.g., Accutase)
Procedure:
-
Harvest primary neurospheres and dissociate them into a single-cell suspension.
-
Plate single cells at a clonal density (e.g., 100 cells per well) in a 96-well ultra-low attachment plate in Complete Neurosphere Medium.
-
Add this compound (e.g., 0.1 µM) or vehicle control (DMSO) to the appropriate wells.
-
Incubate for 7-14 days until primary neurospheres are formed.
-
Count the number of spheres formed in each well. This is the primary sphere formation efficiency.
-
To assess subsequent self-renewal, collect the primary spheres from each condition, dissociate them into single cells, and re-plate them under the same conditions (100 cells/well with fresh this compound or DMSO).
-
After another 7-14 days, count the number of secondary spheres. This process can be repeated for tertiary sphere formation.
-
Calculate the ratio of secondary or tertiary spheres to primary spheres to determine the effect of this compound on self-renewal capacity.[1]
Caption: Workflow for the in vitro neurosphere self-renewal assay.
Protocol 3: Brain Slice Invasion Assay
This ex vivo assay assesses the invasive potential of BTSCs.[1]
Materials:
-
BTSC neurospheres (300-400 µm diameter)
-
This compound
-
Neonatal mouse brains
-
Vibratome or tissue chopper
-
Organotypic culture inserts
-
Serum-free culture medium
-
Fluorescence microscope
Procedure:
-
Culture BTSC neurospheres until they reach 300-400 µm in diameter.
-
Treat the neurospheres with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Prepare acute coronal brain slices (300 µm thick) from neonatal mice and place them on organotypic culture inserts.
-
Manually place a single pre-treated neurosphere onto the striatum region of each brain slice.
-
Maintain the cultures in drug-free, serum-free medium.
-
Image the co-culture at regular intervals (e.g., 0, 24, 48 hours) using fluorescence microscopy.
-
Quantify cell dispersion by measuring the area occupied by migrating cells at each time point relative to the initial area of the sphere. A significant reduction in dispersion indicates inhibition of invasion.[1]
Protocol 4: In Vivo Tumorigenicity Assay
This protocol evaluates the effect of this compound pre-treatment on the ability of BTSCs to form tumors in an animal model.[1]
Materials:
-
Stem-like GBM cells
-
This compound
-
Immunodeficient mice (e.g., NOD-SCID)
-
Stereotactic neuro-injection apparatus
-
Matrigel (optional)
Procedure:
-
Treat stem-like GBM cells in culture with this compound or DMSO for a defined period (e.g., 3 hours).[1]
-
Wash the cells thoroughly to remove any remaining drug.
-
Resuspend an equal number of viable cells (e.g., 1 x 10⁵) from each treatment group in sterile PBS or Matrigel.
-
Anesthetize immunodeficient mice and secure them in a stereotactic frame.
-
Inject the cell suspension into the striatum of the mouse brain.
-
Monitor the mice for tumor development (e.g., neurological signs, weight loss) and overall survival.
-
At the experimental endpoint, sacrifice the mice, perfuse, and dissect the brains for histological analysis (e.g., H&E staining) to measure tumor size.
-
Compare tumor growth and survival between the this compound-pretreated group and the control group.
Caption: Selective effect of this compound on BTSCs vs. normal cells.
References
- 1. This compound targets brain tumor stem cells partially through a MELK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Brain tumor stem cells: The cancer stem cell hypothesis writ large - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. FoxM1: a potential drug target for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 8. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. FoxM1 Promotes Stemness and Radio-Resistance of Glioblastoma by Regulating the Master Stem Cell Regulator Sox2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of High Grade Glioma Cell Culture from Surgical Specimens for Use in Clinically Relevant Animal Models and 3D Immunochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Investigating Cancer Cell Migration with Siomycin A using a Transwell Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological events, including embryonic development, immune response, and cancer metastasis. The Transwell migration assay is a widely adopted in vitro method to quantify the migratory capacity of cells in response to a chemoattractant. This application note provides a detailed protocol for utilizing the Transwell migration assay to assess the inhibitory effects of Siomycin A, a thiazole antibiotic, on cancer cell migration.
This compound has been identified as a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key player in cancer progression.[1][2][3][4][5][6] By downregulating the FOXM1 signaling pathway, this compound can suppress cancer cell proliferation, induce apoptosis, and inhibit migration and invasion.[1][2][3][7][8] This protocol offers a framework for researchers to investigate the anti-migratory properties of this compound on various cancer cell lines.
Principle of the Transwell Migration Assay
The Transwell assay utilizes a two-chamber system separated by a porous polycarbonate membrane.[9][10] Cells are seeded in the upper chamber (the insert) in serum-free media, while the lower chamber contains media with a chemoattractant, typically fetal bovine serum (FBS). A chemoattractant gradient is thus established, prompting the cells to migrate through the pores of the membrane towards the lower chamber.[10] After a specific incubation period, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are then fixed, stained, and quantified. The number of migrated cells serves as an indicator of the migratory potential of the cells.
Data Presentation
The inhibitory effect of this compound on cancer cell migration can be quantified and summarized. The following table provides an example of how to present such data, based on findings from studies on pancreatic and gastric cancer cells.
| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) | Reference |
| MiaPaCa-2 (Pancreatic Cancer) | 2.5 | Significant Inhibition | [7] |
| MiaPaCa-2 (Pancreatic Cancer) | 5 | Significant Inhibition | [7] |
| MiaPaCa-2 (Pancreatic Cancer) | 10 | Significant Inhibition | [7] |
| SGC-7901 (Gastric Cancer) | Not specified | Significant Inhibition | [1] |
Note: The exact percentage of inhibition may vary depending on the cell line, experimental conditions, and the specific study.
Experimental Protocols
This section provides a detailed methodology for performing a Transwell migration assay to evaluate the effect of this compound.
Materials and Reagents
-
24-well Transwell inserts (8.0 µm pore size)[7]
-
24-well cell culture plates
-
Cancer cell line of interest (e.g., MiaPaCa-2, SGC-7901)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixative solution (e.g., 4% paraformaldehyde or methanol)
-
Cotton swabs
-
Inverted microscope
Protocol
-
Cell Preparation:
-
Culture cancer cells in complete growth medium until they reach 70-80% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with serum-free medium and incubate overnight. This enhances the chemotactic response.[9]
-
-
Assay Setup:
-
Place the 24-well Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add 600 µL of complete medium containing 10% FBS as the chemoattractant.[7]
-
Prepare different concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM) in serum-free medium.[7] The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
-
-
Cell Seeding:
-
Harvest the starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of each Transwell insert.[7]
-
To the cell suspension in the upper chamber, add the prepared this compound solutions to achieve the desired final concentrations. The control group will receive the vehicle (DMSO) only.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours to allow for cell migration.[7] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[11]
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixative solution for 10-20 minutes at room temperature.[11]
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-20 minutes.[11][12]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Once dry, visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in several random fields of view for each membrane.
-
Calculate the average number of migrated cells per field for each experimental condition.
-
Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 33% acetic acid) and the absorbance can be measured using a plate reader to quantify the migrated cells.[12]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the Transwell migration assay with this compound.
This compound Signaling Pathway
Caption: this compound inhibits cell migration via the AKT/FOXM1 pathway.
References
- 1. scialert.net [scialert.net]
- 2. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 3. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. corning.com [corning.com]
Application Notes and Protocols for Western Blot Analysis of Cells Treated with Siomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Siomycin A is a thiopeptide antibiotic that has demonstrated potent anti-cancer properties.[1] It functions as a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor, which is frequently overexpressed in a variety of human cancers and plays a crucial role in tumor progression.[1][2] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on cancer cells, with a particular focus on the AKT/FOXM1 signaling pathway.
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[3] By analyzing changes in protein expression and phosphorylation status after this compound treatment, researchers can elucidate its mechanism of action and evaluate its therapeutic potential.
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize the quantitative and qualitative effects of this compound on key proteins in various cancer cell lines, as determined by Western blot analysis from published studies.
Table 1: Effect of this compound on the AKT/FOXM1 Signaling Pathway
| Cell Line | This compound Concentration | Treatment Duration | Protein Analyzed | Observed Effect by Western Blot | Reference |
| Gastric Cancer (SGC-7901) | Not specified | Not specified | p-AKT | Significantly downregulated | [4] |
| Gastric Cancer (SGC-7901) | Not specified | Not specified | AKT | No change in total protein expression | [4] |
| Gastric Cancer (SGC-7901) | Not specified | Not specified | FOXM1 | Significantly downregulated | [4] |
| Human Meningioma | Not specified | Not specified | FOXM1 | Key oncogenic driver | [1] |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | This compound Concentration | Treatment Duration | Protein Analyzed | Observed Effect by Western Blot | Reference |
| Gastric Cancer (SGC-7901) | Not specified | Not specified | Bax | Increased | [4] |
| Gastric Cancer (SGC-7901) | Not specified | Not specified | Bcl-2 | Decreased | [4] |
| Gastric Cancer (SGC-7901) | Not specified | Not specified | Cleaved Caspase-3 | Increased | [4] |
| Ovarian Cancer (PA1) | 2.5 µM and 5 µM | 48 hours | Bax | Increased protein expression | [5] |
| Ovarian Cancer (PA1) | 2.5 µM and 5 µM | 48 hours | Cleaved Caspase-3 | Increased protein expression | [5] |
| Ovarian Cancer (PA1) | 2.5 µM and 5 µM | 48 hours | Cytochrome c | Increased protein expression | [5] |
| Leukemia and Liver Cancer Cells | Various | 48 hours | Cleaved Caspase-3 | Induced | [6] |
Table 3: Effect of this compound on Cell Migration and Cytoskeleton-Related Proteins
| Cell Line | This compound Concentration | Treatment Duration | Protein Analyzed | Observed Effect by Western Blot | Reference |
| Pancreatic Cancer (MiaPaCa-2) | 2.5, 5, and 10 µmol/l | 24 hours | MMP-2 | Significantly reduced | [7][8] |
| Pancreatic Cancer (MiaPaCa-2) | 2.5, 5, and 10 µmol/l | 24 hours | MMP-9 | Significantly reduced | [7][8] |
| Pancreatic Cancer (MiaPaCa-2) | 1.25, 2.5, 5, and 10 µmol/l | 24 hours | α-tubulin | Significantly decreased | [7][8] |
Table 4: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 Value (24h) | IC50 Value (48h) | IC50 Value (72h) | Reference |
| Human Leukemia (K562) | 6.25 µM | Not Reported | Not Reported | [1] |
| Human Breast Cancer (MCF7) | Not Reported | Not Reported | Not Reported | [1] |
| Human Pancreatic Cancer (MiaPaCa-2) | 6.38 µM | 0.76 µM | 0.54 µM | [1] |
| Ovarian Cancer (PA1) | Not Reported | Not Reported | 5 µM | [5] |
| Ovarian Cancer (OVCAR3) | Not Reported | Not Reported | 2.5 µM | [5] |
| Leukemia (CEM) | 0.73 µM | Not Reported | Not Reported | [2] |
| Leukemia (HL60) | 0.68 µM | Not Reported | Not Reported | [2] |
| Leukemia (U937) | 0.53 µM | Not Reported | Not Reported | [2] |
| Liver Cancer (Hep-3B) | 3.6 µM | Not Reported | Not Reported | [2] |
| Liver Cancer (Huh7) | 2.3 µM | Not Reported | Not Reported | [2] |
| Liver Cancer (SK-Hep) | 3.7 µM | Not Reported | Not Reported | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the AKT/FOXM1 signaling pathway.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired cancer cell line (e.g., SGC-7901, MiaPaCa-2) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seeding: Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound by dissolving it in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., as indicated in the tables above).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Protocol 2: Protein Extraction
-
Washing: After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9][10]
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[11][12]
-
Scraping and Collection: Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.[9][11]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[9]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (SDS-PAGE).[9] Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-FOXM1, anti-p-AKT, anti-cleaved Caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as described in step 7.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 3. kairos-js.co.id [kairos-js.co.id]
- 4. scialert.net [scialert.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - GE [thermofisher.com]
Application of Siomycin A in Cholangiocarcinoma Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with limited therapeutic options. A significant challenge in chemotherapy, particularly with the first-line agent 5-fluorouracil (5-FU), is the development of drug resistance. Recent research has highlighted the role of the Forkhead box M1 (FOXM1) transcription factor in promoting tumorigenesis and chemoresistance in various cancers, including CCA. Siomycin A, a thiazole antibiotic, has been identified as a potent inhibitor of FOXM1. This document provides detailed application notes and protocols for investigating the utility of this compound in cholangiocarcinoma research, with a focus on its potential to overcome 5-FU resistance. The information is based on findings from studies on human CCA cell lines.[1][2]
Key Applications
-
Inhibition of Cholangiocarcinoma Cell Growth: this compound demonstrates a dose- and time-dependent inhibitory effect on the growth of human cholangiocarcinoma cell lines.[1]
-
Overcoming 5-FU Resistance: In CCA cells, upregulation of FOXM1 and thymidylate synthase (TS) is associated with 5-FU resistance. This compound, by inhibiting FOXM1, can suppress TS expression and restore sensitivity to 5-FU.[1][3]
-
Synergistic Antitumor Effects: The combination of this compound and 5-FU exhibits a synergistic cytotoxic effect against cholangiocarcinoma cells, allowing for a reduction in the required dose of 5-FU and potentially mitigating its side effects.[1][2]
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound, alone and in combination with 5-FU, on cholangiocarcinoma cell lines.
Table 1: Single-Agent Cytotoxicity of this compound and 5-Fluorouracil in Cholangiocarcinoma Cell Lines
| Cell Line | Drug | IC50 (µM) | Exposure Time (hours) |
| KKU-100 | This compound | Data not available | 48 |
| KKU-213A | This compound | Data not available | 48 |
| KKU-100 | 5-Fluorouracil | Data not available | 48 |
| KKU-213A | 5-Fluorouracil | Data not available | 48 |
Note: Specific IC50 values from the primary study were not publicly available. The study indicates that CCA cell lines exhibit similar sensitivity to this compound but different responses to 5-FU.[1]
Table 2: Synergistic Effect of this compound and 5-Fluorouracil Combination
| Cell Line | Combination | Effect | Analysis Method |
| KKU-100 | This compound + 5-FU | Synergistic | Chou and Talalay method |
| KKU-213A | This compound + 5-FU | Synergistic | Chou and Talalay method |
Note: The combination of this compound and 5-FU shows a synergistic effect and a high dose reduction index (DRI), indicating that lower doses of each drug are needed to achieve a cytotoxic effect when used together.[1]
Signaling Pathway
This compound exerts its effects in cholangiocarcinoma by inhibiting the FOXM1 signaling pathway, which in turn affects the expression of thymidylate synthase (TS), a key enzyme in DNA synthesis and the target of 5-FU.
Caption: this compound and 5-FU signaling pathways in cholangiocarcinoma.
Experimental Protocols
Cell Culture
-
Cell Lines: Human cholangiocarcinoma cell lines KKU-100 and KKU-213A.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and 5-FU on CCA cells.
-
Materials:
-
96-well plates
-
CCA cells (KKU-100, KKU-213A)
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound or 5-FU for 48 hours. Include a vehicle control (DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for FOXM1 and TS Expression
This protocol is for detecting changes in protein expression following treatment.
-
Materials:
-
6-well plates
-
CCA cells
-
This compound and 5-FU
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-FOXM1, anti-TS, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or 5-FU for the desired time.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis of Synergistic Effects
This protocol outlines the workflow for assessing the combined effect of this compound and 5-FU.
Caption: Experimental workflow for synergy analysis.
Conclusion
This compound presents a promising therapeutic strategy for cholangiocarcinoma, particularly in the context of overcoming 5-FU resistance. Its mechanism of action through the inhibition of the FOXM1/TS signaling axis provides a clear rationale for its use in combination chemotherapy. The protocols outlined above provide a framework for researchers to further investigate the potential of this compound in preclinical models of cholangiocarcinoma.
References
Troubleshooting & Optimization
Determining Siomycin A IC50 in Pancreatic Cancer Cells: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for determining the half-maximal inhibitory concentration (IC50) of Siomycin A in pancreatic cancer cells. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of available quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 range for this compound in pancreatic cancer cells?
A1: The IC50 of this compound in pancreatic cancer cells is cell-line and exposure-time dependent. For the MiaPaCa-2 cell line, the IC50 has been reported to be approximately 6.38 µM at 24 hours, decreasing to 0.76 µM at 48 hours and 0.54 µM at 72 hours.[1]
Q2: My IC50 values are inconsistent between experiments. What are the potential causes?
A2: Inconsistent IC50 values can arise from several factors, including variations in cell seeding density, passage number, reagent preparation (especially the MTT solution), incubation times, and the presence of solvent (like DMSO) at high concentrations. Ensure standardized protocols are followed meticulously for each experiment.
Q3: The color development in my MTT assay is weak or non-existent. What should I do?
A3: This could be due to low cell viability, insufficient incubation time with the MTT reagent, or the use of a compromised MTT solution. Verify the health and confluence of your cells before starting the experiment. Optimize the MTT incubation time for your specific cell line (typically 2-4 hours). Always use a freshly prepared or properly stored MTT solution, protected from light.
Q4: I am observing high background absorbance in my blank wells. What is the cause?
A4: High background can be caused by contamination of the culture medium or reagents with bacteria, yeast, or fungi. It can also result from the precipitation of components in the medium. Use sterile techniques, check for contamination, and consider using phenol red-free medium if precipitation is an issue.
Q5: Can this compound affect the MTT assay itself?
A5: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by altering cellular metabolism in a way that does not correlate with cell viability. While there is no specific report of this compound interfering with the MTT assay, it is good practice to visually inspect the cells under a microscope for signs of cytotoxicity to correlate with the MTT results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| IC50 value is higher than expected | - Low drug potency- Cell resistance- Incorrect drug concentration | - Verify the purity and activity of the this compound stock.- Use a lower passage number of cells.- Confirm the dilution calculations and ensure proper mixing. |
| No dose-dependent effect observed | - Drug concentration range is too narrow or not appropriate- Cells are insensitive to the drug | - Perform a wider range of serial dilutions.- Confirm that the chosen cell line is expected to be sensitive to FOXM1 inhibition. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. |
Quantitative Data: this compound IC50 in Pancreatic Cancer Cells
| Cell Line | Time Point | IC50 (µM) | Reference |
| MiaPaCa-2 | 24 hours | 6.38 ± 5.73 | [1] |
| MiaPaCa-2 | 48 hours | 0.76 ± 0.51 | |
| MiaPaCa-2 | 72 hours | 0.54 ± 0.02 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in adherent pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell line (e.g., MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing pancreatic cancer cells using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: A flowchart outlining the key steps for determining the IC50 of this compound.
This compound Signaling Pathway in Pancreatic Cancer
Caption: this compound inhibits the FOXM1 transcription factor, leading to downstream effects.
References
Technical Support Center: Optimizing Siomycin A Treatment
Welcome to the technical support center for Siomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment time for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a thiopeptide antibiotic that functions as a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[1][2] By inhibiting FOXM1, this compound disrupts the expression of genes regulated by this transcription factor, many of which are crucial for cell proliferation and survival. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3][4] Additionally, this compound has been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS).[5]
Q2: How does this compound treatment time impact its effectiveness?
A2: The cytotoxic and apoptotic effects of this compound are both dose- and time-dependent.[1][6] Studies have shown that the half-maximal inhibitory concentration (IC50) of this compound can decrease significantly with longer incubation periods. For example, in MiaPaCa-2 pancreatic cancer cells, the IC50 was observed to be substantially lower at 48 and 72 hours compared to 24 hours of treatment.[1][6] This indicates that prolonged exposure to this compound can enhance its anti-cancer activity.
Q3: At what time point can I expect to see molecular changes after this compound treatment?
A3: Molecular changes can be observed at relatively early time points. For instance, a notable decrease in FOXM1 protein expression and the concurrent appearance of cleaved caspase-3, a marker of apoptosis, have been detected as early as 18 hours after treatment in U2OS osteosarcoma cells.[7] In ovarian cancer cell lines, a steady increase in reactive oxygen species (ROS) production was measured between 6 and 24 hours post-treatment.[5][8]
Q4: Does this compound affect the Wnt/β-catenin signaling pathway?
A4: Evidence suggests an indirect link between this compound and the Wnt/β-catenin pathway. FOXM1, the primary target of this compound, can regulate the expression of several Wnt ligands. By inhibiting FOXM1, this compound can diminish the activation of the Wnt/β-catenin pathway.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell viability after treatment | - Insufficient treatment time.- Suboptimal concentration of this compound.- Cell line resistance. | - Extend the treatment duration to 48 or 72 hours, as the IC50 of this compound is known to decrease over time.[1][6]- Perform a dose-response experiment to determine the optimal concentration for your specific cell line.- If resistance is suspected, consider combination therapies. This compound has shown synergistic effects with drugs like 5-fluorouracil.[10] |
| Inconsistent apoptosis results | - Apoptosis measured at a non-optimal time point.- Incorrect detection method. | - Conduct a time-course experiment (e.g., 18, 24, 48 hours) to identify the peak of apoptotic activity.[7]- Utilize multiple methods to confirm apoptosis, such as flow cytometry for Annexin V staining and western blotting for cleaved caspase-3.[6][11] |
| No significant change in FOXM1 expression | - Treatment time is too short.- Ineffective protein extraction or western blot protocol. | - Ensure a minimum treatment time of 18-24 hours to observe changes in FOXM1 protein levels.[7]- Optimize your protein lysis and western blot procedures to ensure the detection of nuclear proteins like FOXM1. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines at Different Time Points
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| K562 (Leukemia) | 6.25 ± 3.60 | 1.18 ± 0.04 | 1.24 ± 0.12 |
| MiaPaCa-2 (Pancreatic) | 6.38 ± 5.73 | 0.76 ± 0.51 | 0.54 ± 0.02 |
| MCF-7 (Breast) | 19.61 ± 7.28 | 2.97 ± 0.02 | 1.98 ± 0.03 |
| PA1 (Ovarian) | - | - | ~5.0 |
| OVCAR3 (Ovarian) | - | - | ~2.5 |
| Data compiled from multiple sources.[1][5][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) for the desired time points (24, 48, and 72 hours).[5]
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[5]
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Western Blot for Apoptosis and Signaling Molecules
-
Plate cells and treat with the desired concentrations of this compound for the selected duration (e.g., 48 hours).[8]
-
Lyse the cells in a suitable lysis buffer and quantify the protein concentration using a Bradford assay.[8]
-
Separate 30-50 µg of protein per sample on a 10-12% SDS-PAGE gel.[8]
-
Transfer the separated proteins to a nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., FOXM1, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 4. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FOXM1 inhibitor, this compound, synergizes and restores 5-FU cytotoxicity in human cholangiocarcinoma cell lines via targeting thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Siomycin A Off-Target Effects: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Siomycin A in cellular assays. The information addresses potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cancer cell line with this compound treatment. Is this solely due to FOXM1 inhibition?
While this compound is a known inhibitor of the Forkhead box M1 (FOXM1) transcription factor, the observed cytotoxicity is a result of downstream events triggered by FOXM1 inhibition, as well as potential off-target effects.[1][2][3] Inhibition of FOXM1, a key regulator of cell cycle progression, leads to cell growth inhibition and apoptosis.[2][4] However, this compound has also been reported to induce cytotoxicity through the production of reactive oxygen species (ROS), which may represent an off-target effect.[5][6]
Q2: Our lab is using this compound as a FOXM1 inhibitor, but we are seeing effects on cell migration and cytoskeletal structure. Is this an expected outcome?
Yes, these effects are consistent with the known functions of FOXM1 and the observed impact of this compound. FOXM1 regulates the expression of genes involved in cell migration, such as matrix metalloproteinases (MMPs).[1][7] Studies have shown that this compound treatment can downregulate MMP-2 and MMP-9 expression.[1][7] Additionally, this compound has been observed to affect the cytoskeleton by downregulating α-tubulin expression, leading to changes in cell morphology from a spindle to a spherical shape.[7][8]
Q3: We have noticed a significant increase in the sub-G1 population in our cell cycle analysis after this compound treatment. What does this indicate?
An increase in the sub-G1 cell population is a strong indicator of apoptosis or programmed cell death.[9] this compound is a potent inducer of apoptosis in various cancer cell lines.[1][2][4] This is a downstream consequence of FOXM1 inhibition, as FOXM1 transcriptionally regulates the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[4]
Q4: Are there any known off-target effects of this compound that are independent of FOXM1 inhibition?
While many observed effects of this compound can be linked to its inhibition of FOXM1, some potential off-target effects have been suggested. This compound has been proposed to act as a proteasome inhibitor, which could lead to the stabilization of a negative regulator of FOXM1.[10][11][12] Furthermore, the induction of reactive oxygen species (ROS) appears to be a mechanism of this compound-mediated cytotoxicity, which might be independent of its effects on FOXM1.[5][6] It is also important to remember that this compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis by binding to the 23S rRNA, an activity that is generally considered not to affect eukaryotic ribosomes.[3][13]
Q5: We are working with a non-cancerous cell line and still observing some cytotoxicity with this compound. Is this expected?
While this compound shows selective cytotoxicity towards cancer cells, some effects on non-cancerous cells can occur, although typically at higher concentrations. For instance, one study showed no significant loss of cell viability in the normal human lung fibroblast cell line WI-38 at concentrations up to 10 µM after 72 hours of treatment.[6][14] It is crucial to determine the cytotoxic threshold in your specific non-cancerous cell line.
Troubleshooting Guide
Issue: Higher-than-expected cytotoxicity in a sensitive cell line.
-
Possible Cause: The cell line may have high basal levels of FOXM1, making it particularly sensitive to inhibition.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 value for your specific cell line and treatment duration. Compare your results with published data. Consider reducing the concentration or incubation time.
Issue: Inconsistent results between experimental replicates.
-
Possible Cause: this compound may be unstable in your cell culture medium over long incubation periods.
-
Troubleshooting Step: Prepare fresh this compound solutions for each experiment. Minimize the exposure of the stock solution to light. Consider a medium change with fresh this compound for long-term experiments.
Issue: Observing cellular effects that do not correlate with FOXM1 expression levels.
-
Possible Cause: Potential off-target effects, such as ROS production or proteasome inhibition, may be predominant in your specific cellular context.
-
Troubleshooting Step: To investigate ROS-mediated effects, co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) and observe if the phenotype is rescued.[5] To assess proteasome inhibition, you can use a proteasome activity assay.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| K562 | Leukemia | 24 | 6.25 | [1][7] |
| MiaPaCa-2 | Pancreatic Cancer | 24 | 6.38 | [1][7] |
| MiaPaCa-2 | Pancreatic Cancer | 48 | 0.76 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | 72 | 0.54 | [1] |
| CEM | Leukemia | Not Specified | 0.73 | [2] |
| HL60 | Leukemia | Not Specified | 0.68 | [2] |
| U937 | Leukemia | Not Specified | 0.53 | [2] |
| Hep-3B | Liver Cancer | Not Specified | 3.6 | [2] |
| Huh7 | Liver Cancer | Not Specified | 2.3 | [2] |
| SK-Hep | Liver Cancer | Not Specified | 3.7 | [2] |
| PA1 | Ovarian Cancer | 72 | ~5.0 | [5][6] |
| OVCAR3 | Ovarian Cancer | 72 | ~2.5 | [5][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the desired time and concentration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Transwell Migration Assay
-
Seed 1x10⁴ cells in serum-free medium in the upper chamber of a Transwell insert (8.0 µm pore size).
-
Add medium containing 10% FBS and the desired concentration of this compound to the lower chamber.
-
Incubate for 20-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the filter with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated cells under a microscope.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 3. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Siomycin A experiments
Technical Support Center: Siomycin A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and accuracy in their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing inconsistent inhibitory effects of this compound on my cancer cell lines?
A1: Inconsistent inhibitory effects of this compound can stem from several factors, primarily related to its dose- and time-dependent nature, as well as its solubility.
-
Dose and Time Dependence: The inhibitory effect of this compound is highly dependent on both the concentration used and the duration of treatment.[1][2] For example, the IC50 value for MiaPaCa-2 pancreatic cancer cells is 6.38 µM at 24 hours, but drops to 0.76 µM at 48 hours and 0.54 µM at 72 hours.[2] Ensure that you are using a consistent and appropriate concentration and incubation time for your specific cell line and experimental goals. Minor variations in timing or concentration can lead to significant differences in observed cell viability.
-
Solubility Issues: this compound has poor water solubility and is typically dissolved in solvents like DMSO or DMF.[3][4] If the stock solution is not properly prepared or if the final concentration in the aqueous cell culture medium is too high, the compound may precipitate, leading to a lower effective concentration and thus reduced inhibitory effect. It is crucial to ensure complete dissolution in the stock solvent and to check for any precipitation in the final culture medium.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. IC50 values can range from the low micromolar to sub-micromolar range depending on the cell type.[5][6] It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range.
Q2: I'm seeing significant cell death even at low concentrations of this compound. Could this be due to off-target effects?
A2: Yes, this compound can induce off-target effects that contribute to cell death, particularly the generation of reactive oxygen species (ROS).
-
ROS Production: this compound has been shown to induce the production of ROS in ovarian cancer cells, which can lead to cytotoxicity.[5][7] This ROS-mediated cell death may occur independently of or in conjunction with its FOXM1 inhibitory activity. If you suspect ROS-mediated effects, you can co-treat your cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype.[5]
-
Cytoskeletal Disruption: Some studies have indicated that this compound can affect the cytoskeleton by downregulating α-tubulin expression, leading to changes in cell morphology from spindle to spherical shapes.[1][8] This disruption can also contribute to cell death and may be an important consideration in your experiments.
Q3: How can I confirm that this compound is inhibiting the FOXM1 pathway in my experiment?
A3: To confirm that this compound is acting on its intended target, you should assess the expression of FOXM1 and its downstream targets.
-
FOXM1 Expression: this compound has been shown to inhibit the transcriptional activity of FOXM1, which can lead to a decrease in FOXM1 mRNA and protein levels due to a positive feedback loop where FOXM1 regulates its own transcription.[9][10] You can measure FOXM1 levels using qPCR or Western blotting.
-
Downstream Target Genes: Inhibition of FOXM1 activity will lead to the downregulation of its target genes. Commonly assessed downstream targets include genes involved in cell cycle progression and apoptosis, such as Bcl-2, Mcl-1, MMP-2, and MMP-9.[1][11] A decrease in the expression of these genes following this compound treatment would support on-target activity.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Solubilization: Dissolve this compound in a suitable solvent such as DMSO or DMF to prepare a stock solution.[3][4] Ensure the compound is fully dissolved before making further dilutions.
-
Storage: Store the solid compound and stock solutions at -20°C.[3][12] Under these conditions, this compound is stable for at least four years.[3] Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines at different time points, as reported in the literature.
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| K562 | Human Leukemia | 6.25 | Not Reported | Not Reported | [1][2] |
| MCF7 | Human Breast Cancer | Not Reported | Not Reported | Not Reported | [2] |
| MiaPaCa-2 | Human Pancreatic Cancer | 6.38 | 0.76 | 0.54 | [1][2] |
| PA1 | Human Ovarian Cancer | Not Reported | Not Reported | 5.0 | [5] |
| OVCAR3 | Human Ovarian Cancer | Not Reported | Not Reported | 2.5 | [5] |
| CEM | Leukemia | Not Reported | 0.73 | Not Reported | [6] |
| HL60 | Leukemia | Not Reported | 0.68 | Not Reported | [6] |
| U937 | Leukemia | Not Reported | 0.53 | Not Reported | [6] |
| Hep-3B | Liver Cancer | Not Reported | 3.6 | Not Reported | [6] |
| Huh7 | Liver Cancer | Not Reported | 2.3 | Not Reported | [6] |
| SK-Hep | Liver Cancer | Not Reported | 3.7 | Not Reported | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cells.[5]
-
Cell Seeding: Seed cancer cells (e.g., PA1, OVCAR3) into 96-well plates at a density of approximately 1x10^4 cells/well.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of this compound on the expression of target proteins.[1][5]
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay or a similar method.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., FOXM1, MMP-2, MMP-9, α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of this compound's inhibitory action on FOXM1.
References
- 1. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 [frontiersin.org]
- 10. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 11. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Storage and handling best practices for Siomycin A powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of Siomycin A powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored in a tightly sealed container at -20°C in a dry and well-ventilated place.[1][2][3] It is also recommended to protect it from light.[2] Under these conditions, the powder is stable for at least two years, with some data suggesting stability for four years or more.[1][4]
Q2: How should I handle this compound powder safely?
A2: this compound is a potent compound and should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[1][3] It is classified as fatal if swallowed and is very toxic to aquatic life.[3] When handling the powder, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][6] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[3] After handling, wash your hands thoroughly.[3]
Q3: What is the solubility of this compound?
A3: this compound has poor solubility in water.[7] It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7][8] It is moderately soluble in methanol and ethanol.[7] A common solvent for creating stock solutions is DMSO, with a reported solubility of 10 mg/mL.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: To prepare a stock solution, dissolve this compound powder in an appropriate solvent like DMSO.[1][2] Once reconstituted, it is recommended to aliquot the stock solution into smaller volumes and store them frozen at -20°C.[2] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder won't dissolve | Incorrect solvent used. | This compound has poor water solubility.[7] Use DMSO or DMF for primary dissolution.[7][8] For cell culture experiments, further dilution of the DMSO stock in aqueous media is standard. |
| Powder may have degraded due to improper storage. | Ensure the powder has been stored at -20°C and protected from moisture and light.[1][2][3] | |
| Inconsistent experimental results | Degradation of stock solution. | Stock solutions should be stored at -20°C and are stable for up to 3 months.[2] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Variation in cell sensitivity. | The half-maximal inhibitory concentration (IC50) of this compound can vary between cell lines.[9] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line. | |
| No observable effect in cell-based assays | Insufficient concentration or incubation time. | Review published literature for effective concentrations and treatment durations for your cell type. For example, concentrations in the range of 0.5-10 µM for 24-72 hours have been used in various cancer cell lines.[8][10] |
| Inactivation by media components. | While not commonly reported for this compound, interactions with media components can sometimes occur. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 2 years | [1] |
| Powder | -20°C | ≥ 4 years | [4] |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 10 mg/mL | [2] |
| DMF | Soluble | [7][8] |
| Methanol | Moderately Soluble | [7] |
| Ethanol | Moderately Soluble | [7] |
| Water | Poor | [7] |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a series of dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8][10]
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visual Guides
Signaling Pathways and Workflows
Caption: this compound inhibits the FOXM1 signaling pathway.
Caption: Apoptosis induction by this compound.
Caption: General experimental workflow for this compound.
References
- 1. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 6. FOXM1 inhibitor, this compound, synergizes and restores 5-FU cytotoxicity in human cholangiocarcinoma cell lines via targeting thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Siomycin A vs. Thiostrepton in the Inhibition of FOXM1
For researchers, scientists, and drug development professionals, the transcription factor FOXM1 represents a critical target in oncology. Its overexpression is a hallmark of numerous cancers, driving proliferation, metastasis, and therapeutic resistance. Among the arsenal of potential FOXM1 inhibitors, the thiazole antibiotics Siomycin A and thiostrepton have emerged as prominent candidates. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies.
At a Glance: Key Performance Indicators
Both this compound and thiostrepton have demonstrated potent anti-cancer activity through the inhibition of FOXM1. While their overall efficacy is comparable, subtle differences in their mechanism and potency against specific cancer types are noteworthy. The following tables summarize the available quantitative data from various studies.
Table 1: Comparative Efficacy (IC50) of this compound and Thiostrepton in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Thiostrepton (µM) | Reference |
| CEM | Leukemia | 0.73 (± 0.08) | 1.47 (± 0.1) | [1] |
| HL60 | Leukemia | 0.68 (± 0.06) | 1.78 (± 0.4) | [1] |
| U937 | Leukemia | 0.53 (± 0.1) | 0.73 (± 0.3) | [1] |
| Hep-3B | Liver Cancer | 3.6 (± 1.3) | 2.3 (± 0.8) | [1] |
| Huh7 | Liver Cancer | 2.3 (± 0.5) | 1.8 (± 0.2) | [1] |
| SK-Hep | Liver Cancer | 3.7 (± 0.4) | 6.0 (± 1.4) | [1] |
| PA1 | Ovarian Cancer | 5 | - | [2] |
| OVCAR3 | Ovarian Cancer | 2.5 | - | [2] |
| MG-63 | Osteosarcoma | - | ~4 | [3] |
| HOS-MNNG | Osteosarcoma | - | ~4 | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the viability of the cancer cells by 50%. Lower values indicate higher potency. The data is compiled from different studies and experimental conditions may vary.
Unraveling the Mechanism of Action
The inhibitory action of this compound and thiostrepton on FOXM1 is multifaceted and not entirely identical.
Shared Mechanism: Proteasome Inhibition
Both this compound and thiostrepton function as proteasome inhibitors.[4][5][6] This leads to the stabilization of a negative regulator of FOXM1, which in turn suppresses FOXM1's transcriptional activity.[4][5] As FOXM1 is known to positively regulate its own transcription, this inhibition of its activity also leads to a decrease in its overall expression.[4][5]
Thiostrepton's Direct Engagement with FOXM1
In addition to its role as a proteasome inhibitor, thiostrepton has been shown to directly interact with the FOXM1 protein. This direct binding is thought to interfere with FOXM1's ability to bind to the DNA of its target genes, further inhibiting its function as a transcription factor.
dot
Caption: Comparative mechanism of this compound and thiostrepton.
The FOXM1 Signaling Pathway Under Siege
FOXM1 is a central hub in a complex network of signaling pathways that control cell proliferation and survival. By inhibiting FOXM1, both this compound and thiostrepton disrupt these critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
dot
Caption: Inhibition of the FOXM1 signaling pathway.
Experimental Corner: Protocols for Key Assays
Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed methodologies for the key experiments used to evaluate this compound and thiostrepton as FOXM1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of the inhibitors.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or thiostrepton for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
dot
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for FOXM1 Protein Expression
This technique is used to quantify the changes in FOXM1 protein levels following treatment with the inhibitors.
-
Cell Lysis: Treat cells with this compound or thiostrepton for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FOXM1 (e.g., 1:1000 dilution) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Quantitative Real-Time PCR (RT-qPCR) for FOXM1 mRNA Expression
RT-qPCR is employed to measure the levels of FOXM1 messenger RNA, providing insights into the transcriptional regulation by the inhibitors.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[10]
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and FOXM1-specific primers.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with the following typical conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[11]
-
Data Analysis: Calculate the relative expression of FOXM1 mRNA using the 2-ΔΔCt method, normalized to a housekeeping gene such as GAPDH.[11]
Conclusion: A Tale of Two Potent Inhibitors
Both this compound and thiostrepton stand as powerful inhibitors of the oncoprotein FOXM1, with significant potential in cancer therapy. Their shared ability to inhibit the proteasome, coupled with thiostrepton's direct binding to FOXM1, provides a dual-pronged attack on this critical cancer driver. While their potency can vary between different cancer cell types, both compounds consistently demonstrate the ability to reduce cancer cell viability in the low micromolar range. The choice between these two inhibitors may ultimately depend on the specific cancer context and the desired therapeutic strategy. Further in-vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential and to determine their place in the future of oncology.
References
- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiostrepton, proteasome inhibitors and FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. FOXM1 antibody (13147-1-AP) | Proteintech [ptglab.com]
- 10. Expression of FOXM1 and PLK1 predicts prognosis of patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Harnessing Synergy: A Comparative Guide to Siomycin A and 5-FU Combination Therapy in Cancer
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. This guide provides a detailed comparison of the synergistic effects of Siomycin A, a thiopeptide antibiotic and Forkhead box M1 (FOXM1) inhibitor, with the conventional chemotherapeutic agent 5-Fluorouracil (5-FU). The information presented herein is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical evidence, underlying mechanisms, and experimental protocols supporting this promising combination.
A key study has demonstrated that this compound can synergize with and restore 5-FU's cytotoxicity in human cholangiocarcinoma (CCA) cell lines.[1][2] This synergy is particularly relevant as upregulation of FOXM1 and thymidylate synthase (TS), the primary target of 5-FU, are implicated in 5-FU resistance.[1][2]
Comparative Efficacy: Quantitative Data
The synergistic interaction between this compound and 5-FU has been quantitatively assessed in human cholangiocarcinoma cell lines, KKU-100 and KKU-213A. The following tables summarize the key findings, including the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, the Combination Index (CI), and the Dose Reduction Index (DRI). A CI value of less than 1 indicates a synergistic effect. The DRI quantifies how many folds the dose of one drug can be reduced when used in combination to achieve the same effect.
Table 1: IC50 Values of 5-FU and this compound in Cholangiocarcinoma Cell Lines
| Cell Line | Drug | IC50 (µM) |
| KKU-100 | 5-FU | 15.6 ± 2.1 |
| This compound | 0.08 ± 0.01 | |
| KKU-213A | 5-FU | 4.8 ± 0.5 |
| This compound | 0.07 ± 0.01 |
Table 2: Synergistic Effects of Combined 5-FU and this compound Treatment
| Cell Line | Combination (5-FU:this compound) | Combination Index (CI) | Dose Reduction Index (DRI) for 5-FU | Dose Reduction Index (DRI) for this compound |
| KKU-100 | 1:0.005 | < 1 | > 1 | > 1 |
| KKU-213A | 1:0.015 | < 1 | > 1 | > 1 |
Note: Specific numerical values for CI and DRI were stated as "< 1" and "> 1" respectively in the source material, indicating a favorable synergistic interaction.
Mechanisms of Action and Synergy
5-Fluorouracil (5-FU) is a widely used antimetabolite that primarily functions by inhibiting thymidylate synthase (TS).[3][4] This enzyme is crucial for the synthesis of thymidylate, a necessary component for DNA replication.[3] By blocking TS, 5-FU leads to a depletion of thymidine, which in turn induces "thymineless death" in rapidly dividing cancer cells.[3] Additionally, 5-FU metabolites can be incorporated into RNA and DNA, leading to further cytotoxicity.[4][5]
This compound is a thiopeptide antibiotic that has been identified as a potent inhibitor of the FOXM1 transcription factor.[1][6] FOXM1 is a key regulator of the cell cycle and is often overexpressed in cancer, contributing to cell proliferation, and drug resistance.[1][7] this compound has been shown to inhibit the proliferation of various tumor cell lines and induce apoptosis.[6][8] It can also downregulate the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell migration.[8]
The synergistic effect of combining this compound with 5-FU stems from their complementary mechanisms of action. Treatment with 5-FU can lead to an upregulation of FOXM1 and TS, which is a mechanism of acquired resistance.[1][2] this compound counteracts this by suppressing the expression of FOXM1.[1][2] Furthermore, it has been proposed that this compound can directly bind to TS, further enhancing the inhibitory effect of 5-FU.[1][2] This dual-pronged attack on the TS pathway and the FOXM1-mediated resistance mechanism leads to a more potent anti-cancer effect than either drug alone.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in DOT language.
Caption: 5-FU inhibits thymidylate synthase, blocking DNA synthesis.
Caption: this compound inhibits FOXM1, leading to decreased proliferation.
Caption: this compound and 5-FU synergistic interaction.
Caption: Workflow for assessing this compound and 5-FU synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to evaluate the synergistic effects of this compound and 5-FU.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of 5-FU and this compound, both individually and in combination, on cancer cell lines.
-
Procedure:
-
Human cholangiocarcinoma cell lines (KKU-100 and KKU-213A) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of 5-FU, this compound, or a combination of both for a specified period (e.g., 24, 48, 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 values are determined from the dose-response curves.
-
2. Western Blotting
-
Objective: To determine the protein expression levels of FOXM1 and thymidylate synthase (TS) following treatment.
-
Procedure:
-
Cells are treated with 5-FU, this compound, or their combination.
-
After treatment, the cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for FOXM1, TS, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
3. Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA expression levels of FOXM1.
-
Procedure:
-
Total RNA is extracted from treated and untreated cells using an RNA extraction kit.
-
The quality and quantity of the extracted RNA are assessed.
-
cDNA is synthesized from the RNA template using a reverse transcription kit.
-
qPCR is performed using a real-time PCR system with specific primers for FOXM1 and a reference gene (e.g., GAPDH).
-
The relative expression of FOXM1 mRNA is calculated using the 2-ΔΔCt method.
-
4. Combination and Dose Reduction Analysis
-
Objective: To determine the nature of the interaction between 5-FU and this compound (synergistic, additive, or antagonistic).
-
Procedure:
-
The Chou and Talalay method is employed to analyze the data from the cell viability assays.
-
The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
The Dose Reduction Index (DRI) is also calculated to determine the extent to which the dose of each drug can be reduced in the combination to achieve the same effect as the single agent.
-
References
- 1. researchgate.net [researchgate.net]
- 2. FOXM1 inhibitor, this compound, synergizes and restores 5-FU cytotoxicity in human cholangiocarcinoma cell lines via targeting thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 7. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Siomycin A and Cisplatin: A Novel Approach for Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of ovarian cancer treatment is continually evolving, with a pressing need for therapeutic strategies that can overcome chemoresistance and improve patient outcomes. This guide provides a comprehensive comparison of a novel combination therapy, Siomycin A and cisplatin, against the standard-of-care, offering insights supported by experimental data. We delve into the mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols to support further research in this promising area.
Efficacy of this compound and Cisplatin Combination Therapy
The synergistic effect of combining this compound with the conventional chemotherapeutic agent cisplatin has been demonstrated in ovarian cancer cell lines. This combination significantly enhances cytotoxicity compared to either agent administered alone.
Table 1: Comparative Cell Viability in Ovarian Cancer Cell Lines
| Cell Line | Treatment (48h) | Concentration | % Cell Viability (relative to control) |
| PA-1 | This compound | 5 µM | 52%[1][2] |
| Cisplatin | 15 µM | 70%[1][2] | |
| This compound + Cisplatin | 5 µM + 15 µM | 15% [1][2] | |
| OVCAR3 | This compound | 5 µM | 40%[1][2] |
| Cisplatin | 10 µM | 60%[1][2] | |
| This compound + Cisplatin | 5 µM + 10 µM | 10% [1][2] |
Comparison with Standard Ovarian Cancer Therapies
Cisplatin-based combination therapy, particularly with taxanes like paclitaxel, has been a cornerstone of first-line treatment for advanced ovarian cancer.[3][4] While direct comparative studies between this compound/cisplatin and cisplatin/paclitaxel are limited, the novel combination shows promise in preclinical models, especially in the context of overcoming cisplatin resistance.
Table 2: Efficacy of Standard Cisplatin-Based Combination Therapies
| Therapy | Patient Population | Overall Response Rate | Median Progression-Free Survival | Median Overall Survival |
| Cisplatin + Paclitaxel | Recurrent epithelial ovarian cancer | 53%[3] | - | 12 months[3] |
| Carboplatin + Paclitaxel | Advanced ovarian cancer | - | ~17.2-19.1 months | ~43.3-44.1 months |
Mechanism of Action: A Dual-Pronged Attack
The enhanced efficacy of the this compound and cisplatin combination stems from their distinct but complementary mechanisms of action.
This compound: This thiopeptide antibiotic acts as a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[5][6][7] FOXM1 is a proto-oncogene that is overexpressed in a majority of human tumors and plays a critical role in cell cycle progression, proliferation, and DNA damage repair.[5][8] By inhibiting FOXM1, this compound can suppress tumor growth and induce apoptosis.[6] Furthermore, this compound has been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS) in ovarian cancer cells.[1][9][10]
Cisplatin: As a platinum-based chemotherapy agent, cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which triggers DNA damage responses and ultimately leads to apoptosis.[3] However, its efficacy is often limited by the development of resistance, which can be mediated by enhanced DNA repair mechanisms, drug efflux, and altered cellular signaling.[3][8]
The combination of this compound's ability to inhibit the pro-survival and DNA repair-associated transcription factor FOXM1 and induce ROS-mediated stress, with cisplatin's direct DNA-damaging effects, creates a powerful anti-cancer synergy.
Caption: Signaling pathway of this compound and Cisplatin combination.
Experimental Protocols
To facilitate further investigation, detailed protocols for key assays are provided below.
Cell Viability (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed ovarian cancer cells (e.g., PA-1, OVCAR3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, remove the medium and add fresh medium containing the desired concentrations of this compound, cisplatin, or their combination. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Caption: Experimental workflow for the MTT cell viability assay.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol is for a 96-well plate format and fluorescence microscopy.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Staining: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of 20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Treatment: Remove the DCFDA solution, wash the cells with PBS, and add the treatment compounds in fresh culture medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. For microscopy, visualize the cells using a FITC filter set.
Mitochondrial Membrane Potential (JC-1 Staining)
This assay differentiates between healthy and apoptotic cells based on mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound, cisplatin, or the combination for the desired time.
-
Harvesting: Harvest the cells and wash them with PBS.
-
JC-1 Staining: Resuspend the cells in 500 µL of medium containing 2 µM JC-1 dye.
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, remove the supernatant, and resuspend the cells in 500 µL of assay buffer.
-
Analysis: Analyze the cells immediately by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
Conclusion and Future Directions
The combination of this compound and cisplatin presents a compelling strategy for the treatment of ovarian cancer. The synergistic cytotoxicity observed in preclinical models suggests that this combination could potentially overcome cisplatin resistance and enhance therapeutic efficacy. The targeting of the FOXM1 pathway by this compound represents a promising approach to sensitize cancer cells to conventional DNA-damaging agents.
Further in vivo studies are warranted to validate these findings and to assess the safety and pharmacokinetic profiles of this combination. Additionally, the exploration of this combination in cisplatin-resistant ovarian cancer models is a critical next step. Ultimately, the integration of novel targeted agents like this compound with standard chemotherapy holds the potential to significantly improve the prognosis for patients with ovarian cancer.
References
- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 2. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel and cisplatin combination chemotherapy in recurrent epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 [frontiersin.org]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]
- 8. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of the Efficacy of Cisplatin/Paclitaxel Versus Carboplatin/Paclitaxel in Improving Survival and Quality of Life in the Advanced Ovarian Cancer Patient Population: A Systematic Review and Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Siomycin A and Other Thiopeptide Antibiotics: Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Siomycin A against other notable thiopeptide antibiotics. This report synthesizes available experimental data on their antibacterial activities, details the methodologies for key experiments, and visualizes the underlying mechanisms of action.
Thiopeptide antibiotics are a class of structurally complex, sulfur-rich natural products with potent activity against a range of bacterial pathogens, particularly Gram-positive organisms.[1] Among these, this compound has garnered significant interest for its dual role as an antibacterial and an anti-cancer agent. This guide focuses on the comparative efficacy of this compound as an antibiotic, juxtaposed with other well-characterized thiopeptides such as thiostrepton, micrococcin, and nosiheptide.
Comparative Antibacterial Efficacy
The antibacterial potency of thiopeptide antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and other thiopeptides against various bacterial strains as reported in the literature. It is important to note that direct comparison of absolute MIC values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative MIC Values (µg/mL) of Thiopeptide Antibiotics against Gram-Positive Bacteria
| Bacterial Strain | This compound | Thiostrepton | Micrococcin P1 | Nosiheptide | GE2270A Congeners |
| Staphylococcus aureus | - | 0.12 | - | ≤0.25[2] | 2-11 µM[3] |
| Staphylococcus aureus (MRSA) | - | - | - | ≤0.25[2] | - |
| Enterococcus faecium | - | 0.12 | - | - | - |
| Enterococcus faecalis | - | - | 0.06 - 0.8[4] | - | - |
| Bacillus anthracis | - | 0.25 | - | - | - |
| Propionibacterium acnes | - | - | - | - | 0.004-0.25[5] |
| Mycobacterium tuberculosis | - | - | - | 0.125 (MIC₅₀)[6] | - |
Anticancer Efficacy: A Secondary Attribute
While the primary focus of this guide is on antibacterial activity, the potent anticancer effects of this compound and other thiopeptides are noteworthy. This activity is primarily attributed to their ability to inhibit the Forkhead box M1 (FOXM1) transcription factor, a key driver in many human cancers.
Table 2: In Vitro Anticancer Efficacy (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| K562 | Human Leukemia | 6.25 | 24 |
| MCF7 | Breast Cancer | - | - |
| MiaPaCa-2 | Pancreatic Cancer | 6.38 | 24 |
| MiaPaCa-2 | Pancreatic Cancer | 0.76 | 48 |
| MiaPaCa-2 | Pancreatic Cancer | 0.54 | 72 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The antibacterial action of thiopeptide antibiotics stems from their ability to disrupt protein synthesis in bacteria.[7] The specific molecular target within the bacterial ribosome can vary depending on the structural class of the thiopeptide, particularly the size of its macrocyclic ring.[7]
-
26- and 32-membered ring thiopeptides (e.g., this compound, Thiostrepton): These compounds typically bind to the complex formed by the 23S rRNA and the ribosomal protein L11. This interaction interferes with the binding of elongation factors, thereby halting the translocation step of protein synthesis.[1][7]
-
29-membered ring thiopeptides (e.g., GE2270A): This subclass of thiopeptides targets the elongation factor Tu (EF-Tu), preventing it from delivering aminoacyl-tRNA to the ribosome.[5][7]
The following diagram illustrates the general mechanism of action for thiopeptides that target the ribosome-L11 complex.
References
- 1. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Thiopeptide GE2270-Congeners from Nonomuraea jiangxiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Siomycin A: A Comparative Analysis of its Anticancer Effects Across Diverse Malignancies
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of the thiopeptide antibiotic, Siomycin A, in oncology.
Introduction
This compound, a thiazole antibiotic, has emerged as a potent anti-cancer agent with promising activity against a spectrum of human cancers.[1] This guide provides a comparative analysis of this compound's effects on various cancer types, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action. The primary target of this compound is the oncogenic transcription factor Forkhead Box M1 (FoxM1), which is overexpressed in a majority of human tumors and plays a critical role in cell proliferation, apoptosis, and migration.[1][2][3] By inhibiting FoxM1, this compound triggers a cascade of events leading to cancer cell death and suppression of tumor growth.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate variability among different cancer types, suggesting differential sensitivity to this compound.
| Cancer Type | Cell Line | IC50 (µM) | Time Point (h) | Reference |
| Leukemia | CEM | 0.73 ± 0.08 | 48 | [1][4] |
| HL60 | 0.68 ± 0.06 | 48 | [1][4] | |
| U937 | 0.53 ± 0.1 | 48 | [1][4] | |
| K562 | 6.25 ± 3.60 | 24 | [5] | |
| 1.18 ± 0.04 | 48 | [5] | ||
| 1.24 ± 0.12 | 72 | [5] | ||
| Liver Cancer | Hep-3B | 3.6 ± 1.3 | 48 | [1][4] |
| Huh7 | 2.3 ± 0.5 | 48 | [1][4] | |
| SK-Hep | 3.7 ± 0.4 | 48 | [1][4] | |
| Pancreatic Cancer | MiaPaCa-2 | 6.38 ± 5.73 | 24 | [5] |
| 0.76 ± 0.51 | 48 | [5] | ||
| 0.54 ± 0.02 | 72 | [5][6] | ||
| Breast Cancer | MCF-7 | 19.61 ± 7.28 | 24 | [5] |
| 2.97 ± 0.02 | 48 | [5] | ||
| 1.98 ± 0.03 | 72 | [5] | ||
| Ovarian Cancer | PA1 | ~5.0 | 72 | [7] |
| OVCAR3 | ~2.5 | 72 | [7] | |
| Gastric Cancer | SGC-7901 | 5 | Not Specified | [3] |
| Lung Adenocarcinoma | A549 | Not Specified | Not Specified | [2] |
Mechanism of Action: Targeting the FoxM1 Axis and Beyond
This compound's primary mechanism of action involves the inhibition of the FoxM1 transcription factor.[1] This inhibition occurs at both the level of transcriptional activity and protein expression.[1] The downregulation of FoxM1 leads to a cascade of downstream effects, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]
Key Signaling Pathways Modulated by this compound:
-
FoxM1 Pathway: this compound directly inhibits FoxM1, preventing the expression of its target genes which are crucial for cell cycle progression and survival.[1][8] This leads to cell cycle arrest and apoptosis. Overexpression of FoxM1 has been shown to partially protect cancer cells from this compound-induced cell death.[1]
-
AKT/FOXM1 Axis: In gastric cancer, this compound has been shown to suppress the AKT signaling pathway, which is linked to FOXM1.[3][9] By reducing AKT phosphorylation, this compound downregulates FOXM1 expression, leading to reduced cell proliferation and migration.[3]
-
Reactive Oxygen Species (ROS)-Mediated Cytotoxicity: In ovarian cancer cells, this compound induces the production of reactive oxygen species (ROS).[7][10] This increase in ROS leads to oxidative stress, impairs mitochondrial membrane potential, and modulates the levels of pro- and anti-apoptotic proteins, ultimately triggering apoptosis.[7]
-
Downregulation of Matrix Metalloproteinases (MMPs): In pancreatic cancer cells, this compound treatment leads to a reduction in the expression of MMP-2 and MMP-9.[5][11] These enzymes are crucial for cancer cell migration and invasion, suggesting that this compound may also inhibit metastasis.
-
Cytoskeletal Disruption: this compound has been observed to affect the cytoskeleton of tumor cells by downregulating the expression of α-tubulin.[5][11] This can lead to changes in cell morphology and inhibit cell migration.[5]
Caption: Signaling pathways affected by this compound in cancer cells.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of this compound's effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours). Control cells are treated with the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Apoptosis Assay (Flow Cytometry or ELISA)
-
Flow Cytometry (Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with this compound as described above.
-
Cell Harvesting: Cells are harvested, washed, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.
-
-
ELISA (Cell Death Detection ELISA):
-
Cell Lysate Preparation: After treatment, cell lysates are prepared.
-
ELISA Procedure: The assay is performed according to the manufacturer's instructions to detect histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
-
Absorbance Measurement: The absorbance is read, which is proportional to the amount of apoptosis.
-
Western Blot Analysis
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FoxM1, cleaved caspase-3, MMP-2, MMP-9, α-tubulin, p-AKT, AKT) overnight. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for assessing this compound's effects.
Conclusion
This compound demonstrates significant anti-cancer activity across a diverse range of malignancies, primarily through the inhibition of the FoxM1 transcription factor. Its efficacy varies between cancer types, with leukemia, pancreatic, and ovarian cancer cells showing high sensitivity. The multifaceted mechanism of action, involving the induction of apoptosis, inhibition of cell migration, and disruption of key oncogenic signaling pathways, positions this compound as a compelling candidate for further preclinical and clinical investigation. This comparative guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this compound in oncology.
References
- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 2. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound Induces Cytotoxicity in Gastric Cancer Cells by Targeting AKT/FOXM1 Axis [wisdomlib.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Apoptosis Induction by Siomycin A via Caspase-3 Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Siomycin A's ability to induce apoptosis through the cleavage of caspase-3, a key executioner in programmed cell death. We will compare its mechanism and efficacy with other known apoptosis inducers, present detailed experimental protocols for verification, and visualize the underlying molecular pathways.
Introduction to this compound and Apoptosis
This compound is a thiopeptide antibiotic that has been identified as a potent inhibitor of the oncogenic transcription factor Forkhead box M1 (FoxM1).[1][2] The overexpression of FoxM1 is common in a majority of human tumors, making it an attractive therapeutic target.[1] this compound's mechanism of action involves the suppression of FoxM1 expression, which in turn leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.[3] A critical event in this this compound-induced apoptotic pathway is the cleavage and activation of caspase-3.[3][4]
Apoptosis is a regulated process of programmed cell death essential for tissue homeostasis. It is orchestrated by a family of cysteine proteases called caspases.[5] Caspase-3 is a key "executioner" caspase; its activation via proteolytic cleavage marks a crucial step in the dismantling of the cell.[6] Therefore, detecting cleaved caspase-3 is a reliable marker for confirming apoptosis.[5]
Comparative Analysis of Apoptosis Inducers
To objectively evaluate this compound, its performance in inducing caspase-3 activity is compared with two well-established apoptosis inducers: Staurosporine and Etoposide.
-
This compound: Induces apoptosis primarily by inhibiting the FoxM1 transcription factor.[1][3] This leads to downstream effects, including the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, ultimately resulting in caspase-3 cleavage.[3]
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell types.[7][8] Its mechanism involves the activation of the intrinsic mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[8][9]
-
Etoposide: A topoisomerase II inhibitor that causes DNA damage, triggering the intrinsic apoptotic pathway.[10][11] At high concentrations, it reliably induces rapid, caspase-3-mediated apoptosis.[11][12]
Table 1: Quantitative Comparison of Apoptosis Induction and Caspase-3 Cleavage
| Compound | Typical Concentration | Target Cell Line(s) | Key Measurement | Result | Citation(s) |
| This compound | 0.5 - 5 µM | Human Lung Adenocarcinoma (A549), Leukemia (U937), Liver Cancer (Hep-3B) | IC50 / Apoptosis Induction | IC50 values in low micromolar range; induces potent apoptosis. | [3][4] |
| 2.5 µM | Human Pancreatic Cancer (MiaPaCa-2) | Apoptosis Assay | Significant increase in apoptotic cells after 24h. | [13] | |
| Staurosporine | 0.2 - 1 µM | Human Corneal Endothelial Cells, Melanoma (IgR3, Mel-RM), Leukemia (U-937) | Caspase-3 Activity / Cleavage | Peak caspase-3 activity detected as early as 3-12 hours. | [9][14][15] |
| Etoposide | 50 µM | Human Glioma (U-87MG), Myeloid Leukemia (U937) | Caspase-3 Activation / Apoptosis | Rapidly promotes caspase-3-mediated apoptosis. | [11][16] |
Visualizing the Molecular Pathways
This compound-Induced Apoptosis Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of caspase-3.
Caption: this compound inhibits FoxM1, leading to apoptosis via caspase-3 activation.
Experimental Protocols
Confirming caspase-3 cleavage is paramount. The two most common methods are Western Blotting for the cleaved fragments and Caspase Activity Assays using fluorogenic substrates.
Western Blot for Cleaved Caspase-3
This method provides a visual confirmation of the cleavage of pro-caspase-3 (approx. 32 kDa) into its active fragments (approx. 17-20 kDa).
Protocol:
-
Cell Treatment: Culture cells (e.g., A549) to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) or controls (Staurosporine, Etoposide) for a specified time (e.g., 24 hours).
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% or 15% polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (e.g., Rabbit anti-cleaved caspase-3, Asp175). A loading control antibody (e.g., anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The appearance of bands at ~17/19 kDa indicates caspase-3 cleavage.[15]
Caspase-3 Fluorometric Activity Assay
This assay quantifies the enzymatic activity of cleaved caspase-3.
Protocol:
-
Cell Treatment: Treat cells in a multi-well plate as described for the Western blot.
-
Lysate Preparation: Lyse the cells using a provided assay lysis buffer.
-
Substrate Reaction: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC or z-DEVD-afc, to the cell lysates.[7][17] Active caspase-3 will cleave the substrate, releasing a fluorescent molecule (AMC or afc).
-
Fluorescence Measurement: Incubate for 1-2 hours at 37°C. Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase-3 activity. Results are often expressed as fold-change relative to an untreated control.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing caspase-3 cleavage.
References
- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 5. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staurosporine-induced death of MCF-7 human breast cancer cells: a distinction between caspase-3-dependent steps of apoptosis and the critical lethal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 13. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 16. Wild-type p53-dependent etoposide-induced apoptosis mediated by caspase-3 activation in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Siomycin A's Power: A Comparative Guide to its Anti-Migration Effects
For Immediate Release
A deep dive into the anti-migration properties of the thiopeptide antibiotic, Siomycin A, reveals its potential as a potent inhibitor of cancer cell motility. This guide provides a comprehensive cross-validation of this compound's effects, comparing it with other migration inhibitors and offering detailed experimental insights for researchers, scientists, and drug development professionals.
This compound has demonstrated significant efficacy in hampering the migratory capabilities of various cancer cell lines. Its mechanism of action is primarily attributed to the inhibition of the Forkhead box M1 (FOXM1) transcription factor, a key regulator of genes involved in cell cycle progression and metastasis. This guide synthesizes available data to present a clear comparison of this compound with other compounds targeting similar pathways, supported by detailed experimental protocols and visual representations of the underlying molecular interactions.
Performance Comparison: this compound vs. Alternative Migration Inhibitors
To objectively assess the anti-migration potential of this compound, its performance is compared with Thiostrepton, another thiazole antibiotic known to inhibit FOXM1. The following table summarizes the quantitative data from key cell migration assays.
| Compound | Assay Type | Cell Line | Concentration | Incubation Time | Result (Inhibition of Migration) | Reference |
| This compound | Transwell Migration | MiaPaCa-2 (Pancreatic Cancer) | 2.5 - 10 µmol/l | 24 h | Significant reduction in migrated cells | [1] |
| This compound | Wound Healing | Nasopharyngeal Carcinoma C666-1 | Not Specified | Not Specified | Inhibition of migration and invasion | [1] |
| Thiostrepton | Wound Healing | Medulloblastoma (MB) Daoy | Not Specified | Not Specified | Decreased cell invasion and migration | |
| Thiostrepton | Transwell Invasion | Medulloblastoma (MB) Daoy | Not Specified | Not Specified | Decreased cell invasion and migration |
Delving into the Mechanism: The FOXM1 Signaling Pathway
This compound exerts its anti-migration effects by disrupting the FOXM1 signaling pathway. FOXM1 is a transcription factor that, when overexpressed in cancer cells, promotes the expression of genes essential for cell migration and invasion, such as matrix metalloproteinases (MMPs) and genes involved in epithelial-mesenchymal transition (EMT).[2][3] By inhibiting FOXM1, this compound effectively downregulates these pro-migratory genes, leading to a reduction in cancer cell motility.[4][5]
Caption: this compound inhibits cell migration by targeting the FOXM1 pathway.
Experimental Corner: Protocols for Assessing Anti-Migration Effects
Reproducible and rigorous experimental design is paramount in validating the anti-migration effects of any compound. Below are detailed protocols for the wound healing and transwell migration assays, two of the most common methods employed in this area of research.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours.[6]
-
Monolayer Formation: Incubate the cells until a confluent monolayer is formed.
-
Creating the "Wound": Use a sterile 1 mm pipette tip to create a straight scratch across the cell layer.[6]
-
Washing: Gently wash the monolayer with phosphate-buffered saline (PBS) to remove detached cells and debris.[6]
-
Treatment: Add fresh medium containing the desired concentration of this compound or the control vehicle.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope until the wound in the control group is nearly closed (typically 24-48 hours).[6]
-
Analysis: Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
References
- 1. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.virginia.edu [med.virginia.edu]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Siomycin A
For researchers, scientists, and drug development professionals, the integrity of their work extends to the safe and responsible disposal of all laboratory materials. Siomycin A, a thiopeptide antibiotic and potent inhibitor of the FOXM1 transcription factor, requires specific handling and disposal procedures to mitigate risks to human health and the environment.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a culture of laboratory safety.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Key Hazards:
-
Acute Oral Toxicity: this compound is classified as fatal if swallowed.
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): When handling this compound, including during disposal preparation, the following PPE is mandatory:
-
Protective gloves
-
Laboratory coat
-
Safety glasses with side-shields
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal service. This ensures that the compound is handled and eliminated in a manner that is safe and compliant with environmental regulations.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as unused product, contaminated labware (e.g., pipette tips, microfuge tubes), and personal protective equipment (gloves, etc.), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Stock solutions of this compound and any liquid media containing the antibiotic should be collected in a separate, approved container for chemical waste.[4] These solutions are considered hazardous chemical waste due to their high concentration.[4] Do not autoclave stock antibiotic solutions for disposal.[4]
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound should be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and "this compound".
-
Include the full chemical name and any relevant hazard symbols (e.g., acute toxicity, environmental hazard).
-
Indicate the date when the waste was first added to the container.
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated.[5]
-
Ensure that incompatible waste types are not stored together.[5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Follow all institutional and local regulations for waste pickup and documentation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safety and handling of this compound.
| Parameter | Value | Reference |
| GHS Classification | Acute toxicity, Oral (Category 2); Short-term (acute) aquatic hazard (Category 1); Long-term (chronic) aquatic hazard (Category 1) | |
| Hazard Statements | H300: Fatal if swallowed; H410: Very toxic to aquatic life with long lasting effects | |
| Storage Temperature | -20°C (for the product) | [6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
